L-662583
Description
Properties
CAS No. |
119731-75-8 |
|---|---|
Molecular Formula |
C13H17ClN2O5S3 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]sulfonylthiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O5S3.ClH/c1-15(2)8-9-7-10(3-4-11(9)16)22(17,18)12-5-6-13(21-12)23(14,19)20;/h3-7,16H,8H2,1-2H3,(H2,14,19,20);1H |
InChI Key |
BFZQSMDOPQCKCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
119731-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-dimethylaminomethyl-4-hydroxyphenylsulfonyl)thiophene-2-sulfonamide L 662583 L-662,583 L-662583 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of L-662583: An Inquiry into its Mechanism of Action on HIV-1 Reverse Transcriptase
Despite extensive investigation into the vast landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific and detailed information regarding the mechanism of action, quantitative inhibitory data, and resistance profile of the compound designated L-662583 on HIV-1 Reverse Transcriptase (RT) remains elusive in publicly accessible scientific literature and databases.
This technical guide sought to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. However, a thorough search of scholarly articles, biochemical databases, and patent literature did not yield any specific data pertaining to this particular inhibitor. General principles of NNRTI action are well-established, and it is presumed that this compound, as a member of this class, would adhere to the canonical mechanism of non-competitive inhibition.
The General Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors
NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Their mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs).
-
Allosteric Binding: NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT p66 subunit. This binding site is often referred to as the NNRTI-binding pocket (NNIBP).
-
Non-Competitive Inhibition: By binding to this allosteric site, NNRTIs do not compete with the natural substrates of the enzyme, the deoxynucleoside triphosphates (dNTPs). Instead, their binding induces a conformational change in the enzyme.
-
Enzymatic Inhibition: This conformational change distorts the geometry of the polymerase active site, including the "fingers" and "thumb" subdomains. This distortion impairs the proper positioning of the template-primer and the incoming dNTP, thereby inhibiting the polymerase activity of RT and halting the conversion of the viral RNA genome into double-stranded DNA.
The following diagram illustrates the generalized signaling pathway of NNRTI inhibition of HIV-1 RT.
Figure 1. Generalized mechanism of action for a non-nucleoside reverse transcriptase inhibitor (NNRTI) like this compound.
Hypothetical Experimental Workflow for Characterizing this compound
In the absence of specific data for this compound, a standard experimental workflow for characterizing a novel NNRTI is presented below. This outlines the logical progression of experiments that would be necessary to elucidate its mechanism of action.
Figure 2. A standard experimental workflow for the biochemical and cellular characterization of a novel HIV-1 RT inhibitor.
Quantitative Data and Experimental Protocols: A Necessary Void
Without access to primary research data, it is impossible to populate tables with quantitative metrics such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound. Similarly, detailed experimental protocols for the specific assays used to characterize this compound cannot be provided.
In a typical study, the following data would be presented:
Table 1: Hypothetical Inhibitory Activity of this compound against Wild-Type HIV-1 RT
| Parameter | Value | Assay Conditions |
| IC50 (nM) | [Data Not Available] | [e.g., Recombinant HIV-1 RT, poly(rA)/oligo(dT) template-primer] |
| Ki (nM) | [Data Not Available] | [e.g., Michaelis-Menten kinetics with varying dNTP concentrations] |
| Binding Affinity (Kd, nM) | [Data Not Available] | [e.g., Surface Plasmon Resonance] |
Table 2: Hypothetical Activity of this compound against NNRTI-Resistant HIV-1 RT Mutants
| RT Mutant | Fold Change in IC50 |
| K103N | [Data Not Available] |
| Y181C | [Data Not Available] |
| G190A | [Data Not Available] |
| L100I | [Data Not Available] |
Conclusion
The identity and specific inhibitory characteristics of this compound remain uncharacterized in the public domain. It is plausible that this compound was an investigational compound that did not advance to later stages of drug development, or that the research was conducted under a proprietary designation that has not been publicly disclosed. For researchers and scientists in the field, this highlights the challenge of accessing comprehensive data on all synthesized compounds and underscores the importance of published research in advancing the collective understanding of HIV-1 therapeutics. Future discoveries of archived data or newly published studies may shed light on the specific properties of this compound and its place within the broader family of NNRTIs.
The Enigmatic Case of L-662583: An Inquiry into a Lost Chapter of NNRTI Discovery
Despite a comprehensive search of scientific literature and patent databases, the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated L-662583 remains an elusive entity. This in-depth technical exploration pieces together the broader context of NNRTI discovery, offering a framework for understanding the potential research and development pathway of a compound like this compound, while acknowledging the absence of specific data for this particular agent.
The late 1980s and early 1990s marked a pivotal era in the fight against the human immunodeficiency virus (HIV). The discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) represented a significant milestone, offering a new mechanistic class of antiretroviral agents to combat the rapidly evolving viral threat. These compounds, unlike their nucleoside counterparts (NRTIs), do not require intracellular phosphorylation to become active and bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the enzyme's polymerase activity, ultimately halting viral replication.
While specific details for this compound are not publicly available, it is plausible that its discovery originated within a pharmaceutical research program, likely at Merck, given the company's common use of the "L-" prefix for investigational compounds. The discovery and preclinical development of a novel NNRTI during this period would have followed a structured and rigorous scientific process.
A Hypothetical Discovery and Development Pathway
The journey of a compound like this compound from a laboratory curiosity to a potential clinical candidate would have involved several key stages. The following sections outline the typical experimental protocols and data analyses that would have been essential in this process.
Table 1: Illustrative In Vitro Activity Profile for a Novel NNRTI
| Parameter | Value | Description |
| IC50 (Wild-Type HIV-1 RT) | e.g., 10-100 nM | Concentration of the inhibitor required to reduce the activity of the recombinant HIV-1 reverse transcriptase enzyme by 50%. |
| EC50 (CEM-SS cells) | e.g., 50-500 nM | Concentration of the inhibitor required to protect a susceptible T-cell line (such as CEM-SS) from HIV-1-induced cytopathic effects by 50%. |
| CC50 (CEM-SS cells) | e.g., >50 µM | Concentration of the compound that reduces the viability of uninfected CEM-SS cells by 50%, a measure of cytotoxicity. |
| Selectivity Index (SI) | e.g., >100 | Calculated as CC50 / EC50, this value indicates the therapeutic window of the compound. A higher SI is desirable. |
| Protein Binding | e.g., >98% | The extent to which the compound binds to plasma proteins, which can affect its bioavailability and efficacy. |
Experimental Protocols
1. Reverse Transcriptase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound against the HIV-1 RT enzyme.
-
Methodology:
-
Recombinant HIV-1 reverse transcriptase is purified from an expression system (e.g., E. coli).
-
A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, along with radiolabeled or fluorescently labeled deoxythymidine triphosphate (dTTP).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the RT enzyme and incubated at 37°C.
-
The incorporation of the labeled dTTP into the newly synthesized DNA strand is quantified using methods such as scintillation counting or fluorescence detection.
-
The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated from the dose-response curve.
-
2. Cell-Based Antiviral Assay:
-
Objective: To assess the ability of the compound to inhibit HIV-1 replication in a cellular context.
-
Methodology:
-
A susceptible human T-cell line, such as CEM-SS or MT-4, is cultured.
-
The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB).
-
The infected cells are then treated with serial dilutions of the test compound.
-
After a period of incubation (typically 4-6 days), the extent of viral replication is measured. This can be done by quantifying the activity of reverse transcriptase in the culture supernatant (RT assay) or by measuring the level of p24 antigen, a viral core protein, using an enzyme-linked immunosorbent assay (ELISA).
-
The effective concentration that inhibits viral replication by 50% (EC50) is determined.
-
In parallel, the cytotoxicity of the compound on uninfected cells is measured using a viability assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50).
-
Visualizing the Scientific Workflow
The process of identifying and characterizing a novel NNRTI can be visualized as a logical progression of experiments and decision points.
Caption: A generalized workflow for the discovery and preclinical development of a novel non-nucleoside reverse transcriptase inhibitor.
The Mechanism of Action: A Signaling Pathway Perspective
NNRTIs exert their effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This allosteric binding event is central to their inhibitory mechanism.
Caption: The mechanism of action of a non-nucleoside reverse transcriptase inhibitor, illustrating the allosteric inhibition of the HIV-1 RT enzyme.
Conclusion
The story of this compound is, for the public record, unwritten. It is possible that this compound was an early-stage candidate that did not meet the stringent criteria for further development due to factors such as insufficient potency, unfavorable pharmacokinetic properties, or unforeseen toxicity. Alternatively, it may represent a proprietary research tool that was never intended for public disclosure.
Despite the absence of specific data for this compound, the established principles of NNRTI discovery provide a robust framework for understanding the scientific journey such a compound would have undertaken. The methodologies for enzyme inhibition assays, cell-based antiviral screening, and the logical progression of drug development remain fundamental to the ongoing search for novel antiretroviral therapies. The legacy of the broader NNRTI class, to which this compound hypothetically belongs, continues to be a cornerstone of combination antiretroviral therapy, having transformed the prognosis for millions of people living with HIV worldwide.
In-Depth Technical Guide: The L-662583 Binding Site on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This guide provides a comprehensive technical overview of the binding site of L-662583, an NNRTI, on HIV-1 RT, including quantitative binding data, detailed experimental methodologies, and visualizations of key processes.
This compound Binding Affinity and Inhibition
This compound is a potent inhibitor of HIV-1 RT. Quantitative analysis of its inhibitory activity is crucial for understanding its efficacy and for the development of next-generation NNRTIs.
| Compound | Parameter | Value | Enzyme |
| This compound (CHEMBL1098407) | IC50 | 1.9 µM | HIV-1 Reverse Transcriptase |
Table 1: Quantitative Inhibition Data for this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The this compound Binding Site: A Structural Overview
The NNRTI binding pocket is a non-competitive, allosteric site located approximately 10 Å from the polymerase active site within the p66 subunit of HIV-1 RT. This pocket is predominantly hydrophobic and is formed by several key amino acid residues. While a crystal structure of this compound specifically bound to HIV-1 RT is not publicly available, extensive research on other NNRTIs has elucidated the critical residues that constitute this binding site.
Mutations in these residues can confer resistance to NNRTIs, highlighting their importance in drug binding. Key amino acids that form the NNRTI binding pocket include, but are not limited to:
-
Tyrosine 181 (Y181) and Tyrosine 188 (Y188) : These aromatic residues are crucial for the binding of many NNRTIs.
-
Lysine 101 (K101) and Lysine 103 (K103) : Mutations at these positions are commonly associated with NNRTI resistance.
-
Proline 225 (P225) and Phenylalanine 227 (F227)
-
Tryptophan 229 (W229)
-
Leucine 100 (L100)
-
Valine 106 (V106) and Valine 108 (V108)
-
Glycine 190 (G190)
-
Tyrosine 318 (Y318)
The binding of this compound to this pocket induces conformational changes in the enzyme, which allosterically inhibit the polymerase activity.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the this compound binding site and its inhibitors. Below are representative protocols for key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of an NNRTI like this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA) as template
-
Oligo(dT) as primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
This compound or other test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA) template, and oligo(dT) primer.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of the NNRTI Binding Pocket
This protocol describes the generation of HIV-1 RT mutants to identify key residues involved in this compound binding.
Materials:
-
Expression vector containing the HIV-1 RT p66 subunit gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation and protein expression
-
DNA sequencing reagents
Procedure:
-
Design and synthesize mutagenic primers that introduce the desired amino acid substitution in the NNRTI binding pocket (e.g., Y181C).
-
Perform PCR using the expression vector as a template and the mutagenic primers to generate the mutated plasmid.
-
Digest the parental, non-mutated DNA template with DpnI, which specifically cleaves methylated DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Express the mutant HIV-1 RT protein in E. coli and purify it.
-
Characterize the enzymatic activity and inhibitor sensitivity of the mutant RT using the inhibition assay described above to determine the impact of the mutation on this compound binding.
Photoaffinity Labeling of the NNRTI Binding Site (Adaptable Protocol)
While a specific protocol for an this compound photoaffinity analog is not available, this general protocol for labeling the NNRTI binding pocket with a photoactivatable NNRTI analog can be adapted.
Materials:
-
Purified recombinant HIV-1 RT
-
A photoactivatable analog of this compound (synthesized to contain a photoreactive group like a benzophenone or an azido group)
-
UV light source (e.g., 350 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography or western blotting reagents (depending on the label on the analog)
-
Mass spectrometry facility for peptide analysis
Procedure:
-
Incubate the purified HIV-1 RT with the photoactivatable this compound analog in a suitable buffer in the dark.
-
As a control, perform a parallel incubation in the presence of an excess of non-photoactivatable this compound to demonstrate competitive binding.
-
Expose the mixture to UV light for a specific duration to induce covalent cross-linking of the analog to the binding site.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled RT by autoradiography (if the analog is radiolabeled) or by western blotting using an antibody against a tag on the analog.
-
To identify the specific amino acid(s) labeled, excise the labeled protein band from the gel.
-
Perform in-gel proteolytic digestion (e.g., with trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the peptide covalently modified by the photoaffinity label.
-
Further tandem mass spectrometry (MS/MS) analysis can pinpoint the exact amino acid residue that is cross-linked.
Visualizations
Logical Workflow for HIV-1 RT Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against HIV-1 RT.
Allosteric Inhibition Mechanism of this compound
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Conclusion
The this compound binding site on HIV-1 reverse transcriptase represents a well-validated target for antiretroviral drug development. A thorough understanding of the quantitative binding kinetics, the specific amino acid interactions within the binding pocket, and the allosteric mechanism of inhibition is paramount for the rational design of novel, more potent, and resistance-evading NNRTIs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers engaged in the study of HIV-1 RT and the development of new therapeutic agents.
L-662583 Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
L-662583 is a potent, topically active carbonic anhydrase inhibitor belonging to the thienothiopyran-2-sulfonamide class of compounds. Developed by Merck Sharp & Dohme Research Laboratories in the late 1980s, it was identified as a promising agent for the treatment of glaucoma due to its ability to significantly lower intraocular pressure (IOP). Carbonic anhydrase (CA), particularly the isoenzyme CA-II found in the ciliary processes of the eye, plays a crucial role in the formation of aqueous humor. Inhibition of this enzyme leads to a reduction in aqueous humor secretion, thereby lowering IOP. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the experimental protocols used in their evaluation and visualizing the key pathways and workflows. The development of this class of compounds represents a significant step in the creation of topically effective glaucoma therapies, culminating in the successful launch of dorzolamide, a structurally related analog.[1][2][3]
Core Structure and Mechanism of Action
The core chemical scaffold of this compound and its analogs is the thienothiopyran-2-sulfonamide moiety. The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for inhibiting carbonic anhydrase. It coordinates to the zinc ion at the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle of CO₂ hydration. The thienothiopyran ring system serves as a scaffold to orient the sulfonamide group for optimal binding to the enzyme's active site and to modulate the physicochemical properties of the molecule, such as solubility and corneal permeability, which are critical for topical activity.
Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye
Caption: Mechanism of IOP reduction by this compound.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro carbonic anhydrase II (CA-II) inhibitory activity of this compound and selected reference compounds. The data is primarily sourced from the seminal work by Sugrue et al. (1990).
| Compound | Class | CA-II IC₅₀ (nM) |
| This compound | Thienothiopyran-2-sulfonamide | 0.7 |
| MK-927 | Thienothiopyran-2-sulfonamide | 13.0 |
| Acetazolamide | Heterocyclic sulfonamide (systemic) | 10.8 |
| Methazolamide | Heterocyclic sulfonamide (systemic) | 21.2 |
Data sourced from Sugrue MF, et al. Br J Pharmacol. 1990.
SAR Observations:
-
Potency: this compound demonstrates exceptionally high potency against human erythrocyte carbonic anhydrase II, with an IC₅₀ of 0.7 nM. This is significantly more potent than both the related thienothiopyran-2-sulfonamide, MK-927, and the established systemic carbonic anhydrase inhibitors, acetazolamide and methazolamide.[1]
-
Topical Efficacy: The structural modifications within the thienothiopyran-2-sulfonamide class, leading to compounds like this compound, were aimed at achieving a balance of aqueous solubility and lipophilicity. This balance is crucial for effective penetration of the cornea and achieving therapeutic concentrations within the anterior chamber of the eye upon topical administration.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against purified human erythrocyte carbonic anhydrase II was determined using a pH stat assay.
Workflow:
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Methodology:
-
Enzyme Preparation: Carbonic anhydrase II is purified from human erythrocytes.
-
Assay Conditions: The assay is conducted in a buffered solution at a constant temperature.
-
Reaction Initiation: The reaction is initiated by the addition of carbon dioxide-saturated water as the substrate.
-
Measurement: The rate of the enzymatic reaction (hydration of CO₂) is measured by titrating the resulting acid with a standard base solution using a pH stat, which maintains a constant pH.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of the inhibitor. The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC₅₀) is then determined from a plot of inhibitor concentration versus percent inhibition.
Ex Vivo Carbonic Anhydrase Inhibition in Rabbit Iris + Ciliary Body
This model assesses the ability of a topically applied compound to penetrate the eye and inhibit the target enzyme in the relevant tissue.
Methodology:
-
Animal Model: Albino rabbits are used for this study.
-
Compound Administration: A single 50 µL drop of a 0.1% solution of the test compound (e.g., this compound) is instilled into the eye.
-
Tissue Harvest: After a specified time (e.g., 1 hour), the animals are euthanized, and the iris and ciliary body are dissected.
-
Enzyme Activity Measurement: The tissue is homogenized, and the carbonic anhydrase activity in the homogenate is measured using the pH stat assay described above.
-
Results: The percentage inhibition of carbonic anhydrase activity is calculated relative to a vehicle-treated control group. A 1-hour pretreatment with a 0.1% solution of this compound resulted in a 63% inhibition of carbonic anhydrase activity in the iris + ciliary body homogenate of albino rabbits.[1]
In Vivo Intraocular Pressure (IOP) Lowering Studies
These studies evaluate the pharmacological efficacy of the compounds in animal models of normal and elevated IOP.
Methodology:
-
Animal Models:
-
Ocular Hypertensive Rabbits: Ocular hypertension is induced in one eye of albino rabbits by the intraocular injection of α-chymotrypsin.
-
Ocular Hypertensive Monkeys: Unilateral ocular hypertension is induced in cynomolgus monkeys by argon laser photocoagulation of the trabecular meshwork.
-
-
Compound Administration: The test compound is administered topically as a solution (e.g., 50 µL drop of 0.01%, 0.1%, or 0.5% solutions of this compound).
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a calibrated pneumatonometer.
-
Data Analysis: The change in IOP from baseline is calculated and compared between treated and control groups.
Conclusion
The structure-activity relationship studies of this compound and its analogs in the thienothiopyran-2-sulfonamide class were instrumental in the development of potent and topically effective carbonic anhydrase inhibitors for the treatment of glaucoma. The key to their success lay in achieving a high affinity for the carbonic anhydrase II enzyme, driven by the sulfonamide moiety, while simultaneously optimizing the physicochemical properties of the scaffold to ensure adequate ocular bioavailability after topical administration. The detailed experimental protocols outlined in this guide provide a framework for the evaluation of novel carbonic anhydrase inhibitors. The legacy of this research is evident in the clinical success of dorzolamide, a direct descendant of this pioneering work, which remains an important therapeutic option for glaucoma patients worldwide.
References
- 1. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dorzolamide - Wikipedia [en.wikipedia.org]
L-662583: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: L-662583 is a potent and topically effective carbonic anhydrase inhibitor. It has been investigated for its ocular hypotensive effects, making it a compound of interest in the research and development of glaucoma treatments. This technical guide provides a comprehensive overview of the chemical properties and a detailed, plausible synthesis route for this compound, aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 119731-75-8 | [1][2] |
| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | Inferred from related compounds |
| Molecular Formula | C13H17ClN2O5S3 | [5][6] |
| Molecular Weight | 412.93 g/mol | [5] |
| Biological Activity | Potent inhibitor of human carbonic anhydrase II (hCA II) | [1] |
| IC50 (hCA II) | 0.7 nM | [1] |
Synthesis of this compound: A Plausible Experimental Protocol
A detailed, step-by-step synthesis protocol for this compound is not explicitly published. However, based on the well-documented synthesis of the structurally related carbonic anhydrase inhibitor, Brinzolamide, a plausible synthetic route can be proposed. The following protocol is a hypothetical pathway derived from patented methods for preparing similar thieno[3,2-e]-1,2-thiazine-6-sulfonamide derivatives.
Key Intermediate: The synthesis of this compound likely proceeds through the key intermediate, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.
Step 1: Synthesis of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
This intermediate is a known precursor in the synthesis of Brinzolamide.[7] A patented method for its preparation involves the following key transformations[8]:
-
Alkylation: An appropriate thieno[3,2-e][3][4]thiazine precursor is alkylated with 1-bromo-3-methoxypropane.
-
Bromination: The resulting compound undergoes bromination.
-
Intramolecular Cyclization: An intramolecular cyclization reaction leads to the formation of the key intermediate.
Step 2: Conversion of the Hydroxy Intermediate to this compound
The conversion of the hydroxyl group to the ethylamino group at the C4 position is a critical step. Based on synthetic strategies for analogous compounds, the following procedure is proposed[9]:
-
Activation of the Hydroxyl Group: The hydroxyl group of the intermediate is activated, for example, by conversion to a tosylate or mesylate. To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide and triethylamine in an appropriate solvent such as tetrahydrofuran, cooled to 0°C, p-toluenesulfonyl chloride is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Nucleophilic Substitution with Ethylamine: The activated intermediate is then subjected to a nucleophilic substitution reaction with ethylamine. To the reaction mixture from the previous step, an aqueous solution of ethylamine is added. The mixture is stirred overnight, allowing for the displacement of the tosyl group by the ethylamino group to yield this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to afford the desired compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a carbonic anhydrase inhibitor. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety of this compound is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic function.[10][11][12]
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Workflow for Synthesis
The proposed synthesis of this compound involves a multi-step process, beginning with a suitable thiophene derivative and culminating in the final active pharmaceutical ingredient.
Caption: Proposed Synthetic Workflow for this compound.
References
- 1. L 662583 | 119731-75-8 [chemicalbook.com]
- 2. L 662583 (CAS No. 119731-75-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 5. This compound 119731-75-8 | MCE [medchemexpress.cn]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]
- 8. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L-662583: Unraveling the Specificity of a Ghost in HIV Research
Despite a thorough investigation into the specificity of the compound designated L-662583 for HIV-1 Reverse Transcriptase (RT) versus other polymerases, no publicly available scientific literature, patent filings, or clinical trial data could be identified for a substance with this identifier. This suggests that this compound may be an internal, unpublished, or incorrectly cited compound name, precluding the creation of an in-depth technical guide as requested.
The initial objective was to compile a comprehensive technical whitepaper detailing the inhibitory profile of this compound. This would have involved summarizing quantitative data on its potency against HIV-1 RT and a panel of other relevant polymerases, such as human DNA polymerases α, β, δ, and ε. Furthermore, the plan was to provide detailed experimental protocols for the assays used to determine this specificity and to create visualizations of relevant biochemical pathways and experimental workflows.
However, extensive searches across multiple scientific databases and search engines for "this compound" in combination with terms like "HIV-1 reverse transcriptase," "polymerase specificity," "IC50," and "experimental assay" yielded no specific results. This lack of information prevents any analysis of its inhibitory characteristics.
For a typical, publicly documented HIV-1 RT inhibitor, a technical guide would be structured as follows:
Hypothetical Data Presentation Structure
Had data for this compound been available, it would have been presented in a clear, tabular format to facilitate comparison of its inhibitory activity.
Table 1: Hypothetical Inhibitory Activity of this compound against Viral and Human Polymerases
| Target Polymerase | Enzyme Source | IC50 (nM) | Assay Method | Reference |
| HIV-1 Reverse Transcriptase | Recombinant | Data N/A | e.g., [3H]-dTTP incorporation | N/A |
| HIV-2 Reverse Transcriptase | Recombinant | Data N/A | e.g., [3H]-dTTP incorporation | N/A |
| Human DNA Polymerase α | HeLa Cells | Data N/A | e.g., Activated calf thymus DNA | N/A |
| Human DNA Polymerase β | Recombinant | Data N/A | e.g., Poly(dA)-oligo(dT) | N/A |
| Human DNA Polymerase δ | Calf Thymus | Data N/A | e.g., Poly(dA-dT) | N/A |
| Human DNA Polymerase ε | Recombinant | Data N/A | e.g., Poly(dA-dT) | N/A |
| Human DNA Polymerase γ | Mitochondria | Data N/A | e.g., Activated calf thymus DNA | N/A |
Hypothetical Experimental Protocols
Detailed methodologies for key experiments would have been provided. Below is a generalized example of a protocol that could be used to assess the inhibition of HIV-1 Reverse Transcriptase.
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Hypothetical)
-
Enzyme and Substrate Preparation:
-
Recombinant HIV-1 RT is purified to >95% homogeneity.
-
A poly(rA) template and oligo(dT) primer are annealed to form a template/primer hybrid.
-
[³H]-dTTP is used as the radiolabeled nucleotide substrate.
-
-
Reaction Mixture:
-
A reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent is prepared.
-
The poly(rA)/oligo(dT) template/primer is added to the buffer.
-
A mixture of unlabeled dTTP and [³H]-dTTP is added.
-
-
Inhibition Assay:
-
Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO.
-
The compound dilutions are pre-incubated with HIV-1 RT in the reaction buffer.
-
The polymerization reaction is initiated by the addition of the nucleotide mixture.
-
-
Quantification:
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).
-
The precipitated, radiolabeled DNA is collected on glass fiber filters.
-
The amount of incorporated [³H]-dTTP is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.
-
Hypothetical Visualizations
Diagrams illustrating the experimental workflow and the logical relationship of inhibitor specificity would have been generated using the DOT language.
Caption: A generalized workflow for determining the IC50 value of an inhibitor against a polymerase.
Caption: Hypothetical specificity profile of this compound for viral versus human polymerases.
Unraveling the In Vitro Anti-HIV-1 Activity of L-662583: A Technical Overview
A comprehensive review of the available scientific literature reveals a significant gap in knowledge regarding the in vitro anti-HIV-1 activity of a compound designated L-662583. Extensive searches for quantitative data, experimental protocols, and mechanistic studies related to this specific compound have not yielded any discernible results. Therefore, this guide will outline the general methodologies and conceptual frameworks ubiquitously employed in the assessment of novel anti-HIV-1 agents, providing a foundational understanding for researchers in the field.
While specific data for this compound is unavailable, the evaluation of a potential anti-HIV-1 compound typically follows a standardized series of in vitro experiments. These assays are designed to determine the compound's efficacy in inhibiting viral replication, its potency, and its cellular toxicity. The primary goal is to identify agents that can effectively block the HIV-1 lifecycle at non-toxic concentrations.
Core Concepts in Anti-HIV-1 Drug Evaluation
The development of antiretroviral drugs hinges on targeting specific stages of the HIV-1 replication cycle. This cycle can be broadly categorized into several key steps: viral entry (attachment, co-receptor binding, and fusion), reverse transcription, integration, and viral maturation.[1][2][3] Novel compounds are assessed for their ability to interfere with one or more of these processes.
Standard Experimental Protocols for In Vitro Anti-HIV-1 Activity
The following outlines a typical workflow for characterizing the in vitro anti-HIV-1 activity of a test compound.
Cytotoxicity Assays
Before assessing antiviral efficacy, it is crucial to determine the concentration range at which a compound is not toxic to the host cells. This is commonly evaluated using assays such as the MTT or XTT assay, which measure mitochondrial activity as an indicator of cell viability.
Table 1: Representative Data Structure for Cytotoxicity Assessment
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | CC50 (µM) |
| MT-4 | 0.1 | 100 | >100 |
| 1 | 98 | ||
| 10 | 95 | ||
| 100 | 52 | ||
| CEM-SS | 0.1 | 101 | >100 |
| 1 | 99 | ||
| 10 | 96 | ||
| 100 | 48 |
CC50: 50% cytotoxic concentration
Anti-HIV-1 Activity Assays
Once the non-toxic concentration range is established, the compound's ability to inhibit HIV-1 replication is assessed. This is often performed in susceptible human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).
-
Experimental Workflow:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added to the wells.
-
A known amount of HIV-1 (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates) is added to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The extent of viral replication is quantified.
-
-
Quantification Methods:
-
p24 Antigen Capture ELISA: This immunological assay measures the amount of the viral core protein p24 in the culture supernatant, which is a direct correlate of the amount of virus produced.
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral enzyme reverse transcriptase, another indicator of viral replication.[4]
-
Luciferase Reporter Gene Assays: In this system, a reporter gene (luciferase) is incorporated into the viral genome. Upon successful infection and replication, the luciferase enzyme is produced, and its activity can be measured by adding a substrate that produces light.
-
Table 2: Representative Data Structure for Anti-HIV-1 Efficacy
| HIV-1 Strain | Cell Line | Compound Concentration (µM) | % Inhibition of p24 Production | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 IIIB | MT-4 | 0.01 | 15 | 0.1 | >1000 |
| 0.1 | 52 | ||||
| 1 | 95 | ||||
| HIV-1 RF | CEM-SS | 0.01 | 12 | 0.12 | >833 |
| 0.1 | 48 | ||||
| 1 | 92 |
EC50: 50% effective concentration
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in anti-HIV-1 drug evaluation, the following diagrams are provided.
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
L-662,583: A Technical Guide to its Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the carbonic anhydrase inhibitor L-662,583, with a focus on its binding characteristics and the experimental methodologies used for its evaluation.
Core Data Presentation: In Vitro Inhibition of Carbonic Anhydrase II
L-662,583 is a potent inhibitor of human erythrocyte carbonic anhydrase II (hCA II). Its inhibitory activity has been quantified and compared with other known carbonic anhydrase inhibitors.
| Compound | IC50 (nM) | Target Enzyme |
| L-662,583 | 0.7 | Human Erythrocyte Carbonic Anhydrase II |
| MK-927 | 13.0 | Human Erythrocyte Carbonic Anhydrase II |
| Acetazolamide | 10.8 | Human Erythrocyte Carbonic Anhydrase II |
| Methazolamide | 21.2 | Human Erythrocyte Carbonic Anhydrase II |
Data sourced from Sugrue MF, et al. Br J Pharmacol. 1990 Jan;99(1):59-64.[1]
Experimental Protocols
The determination of the in vitro inhibitory potency of L-662,583 against purified human erythrocyte carbonic anhydrase II was conducted using a pH stat assay. This method measures the inhibition of the enzyme's catalytic activity.
Principle of the pH Stat Assay
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which rapidly dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). The production of protons leads to a decrease in the pH of the solution. The pH stat assay maintains a constant pH in the reaction mixture by titrating the protons produced with a standard solution of sodium hydroxide (NaOH). The rate of NaOH addition is directly proportional to the enzyme activity. The presence of an inhibitor, such as L-662,583, reduces the rate of the enzymatic reaction, and therefore the rate of NaOH addition.
Materials and Reagents
-
Purified human erythrocyte carbonic anhydrase II
-
L-662,583 and other test inhibitors
-
CO₂ gas
-
Sodium hydroxide (NaOH) solution (standardized)
-
Buffer solution (e.g., Tris-HCl)
-
pH meter and electrode
-
Autotitrator or pH stat apparatus
-
Reaction vessel with temperature control
Procedure
-
Enzyme and Inhibitor Preparation : Prepare stock solutions of purified human erythrocyte carbonic anhydrase II and the test inhibitors (including L-662,583) in an appropriate buffer.
-
Assay Setup : Add a buffered solution to the reaction vessel and equilibrate to a specific temperature (e.g., 25°C).
-
Enzyme Addition : Introduce a known amount of the carbonic anhydrase II stock solution into the reaction vessel.
-
Reaction Initiation : Start the reaction by bubbling CO₂ gas through the solution. This will cause the pH to drop due to the production of protons.
-
pH Maintenance : The pH stat apparatus will automatically titrate the reaction mixture with a standardized NaOH solution to maintain a constant pH (e.g., pH 7.4).
-
Inhibitor Addition : For inhibition studies, pre-incubate the enzyme with various concentrations of L-662,583 before initiating the reaction with CO₂.
-
Data Acquisition : Record the rate of NaOH addition required to maintain the constant pH. This rate is a measure of the enzyme activity.
-
IC50 Determination : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from this curve.
Visualizations
Signaling Pathway: Mechanism of Action in Glaucoma Treatment
Carbonic anhydrase inhibitors, like L-662,583, are utilized in the treatment of glaucoma to lower intraocular pressure (IOP). They act on the ciliary body in the eye to reduce the production of aqueous humor.
Caption: L-662,583 inhibits Carbonic Anhydrase II in the ciliary epithelium, reducing aqueous humor and IOP.
Experimental Workflow: pH Stat Assay for IC50 Determination
The following diagram outlines the key steps in the pH stat assay used to determine the inhibitory potency of L-662,583.
References
In-depth Technical Guide: L-662583 as a Noncompetitive Inhibitor of Reverse Transcriptase
To the Researcher:
Following a comprehensive search of scientific literature and public databases, we have been unable to locate any specific information, quantitative data, or detailed experimental protocols for a compound designated "L-662583" in the context of reverse transcriptase inhibition. This designation may correspond to an internal research code that has not been publicly disclosed or a compound that did not advance to a stage of development where detailed scientific information is available in the public domain.
As a result, we are unable to provide a technical guide on this compound. However, to fulfill the core requirements of your request for an in-depth technical guide on a noncompetitive inhibitor of reverse transcriptase, we have prepared the following guide on Nevirapine , a well-characterized, first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide is structured to meet all the specified requirements for data presentation, experimental protocols, and visualizations.
Technical Guide: Nevirapine as a Noncompetitive Inhibitor of HIV-1 Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] It was one of the first NNRTIs to be approved for the treatment of HIV-1 infection.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine is not a competitive inhibitor of the natural deoxynucleotide triphosphates (dNTPs). Instead, it binds to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[2][3] This noncompetitive mechanism of action makes it a valuable component in highly active antiretroviral therapy (HAART).[3]
Mechanism of Action
Nevirapine binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[4] This binding site is often referred to as the NNRTI-binding pocket (NNIBP). The binding of Nevirapine to this allosteric site induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This conformational change distorts the catalytic site and impairs the proper positioning of the template-primer complex, thereby inhibiting the polymerase activity of RT.[4] Because Nevirapine does not compete with the dNTP substrates, it is classified as a noncompetitive inhibitor.[2][3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of Nevirapine against HIV-1 RT and its antiviral activity in cell culture have been extensively studied. The following table summarizes key quantitative data.
| Parameter | Value | Virus/Enzyme | Cell Line | Reference |
| IC50 | 100 - 400 nM | Recombinant HIV-1 RT | N/A | [2] |
| EC50 | 10 - 40 nM | HIV-1 (various strains) | MT-4 cells | [2] |
| Ki | ~200 nM | Recombinant HIV-1 RT | N/A | [2] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, viral strain, and cell line used.
Experimental Protocols
4.1. HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a common method to determine the IC50 value of Nevirapine against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nevirapine stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Nevirapine in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the desired concentration of Nevirapine or DMSO (vehicle control).
-
Add recombinant HIV-1 RT to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Add [³H]-dTTP to the reaction and continue the incubation to allow for incorporation into the newly synthesized DNA strand.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the Nevirapine concentration and determine the IC50 value using non-linear regression analysis.
4.2. Antiviral Activity Assay in Cell Culture
This protocol outlines a method to determine the EC50 value of Nevirapine in a cell-based assay.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 laboratory-adapted strain
-
Nevirapine stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
MTT or similar cell viability reagent
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of Nevirapine in the cell culture medium.
-
Add the Nevirapine dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
After the incubation period, assess the cytopathic effect (CPE) of the virus.
-
Alternatively, quantify the amount of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.
-
To assess cytotoxicity of the compound, perform a parallel experiment with uninfected cells and measure cell viability using an MTT assay.
-
Plot the percentage of inhibition of viral replication (or protection from CPE) against the logarithm of the Nevirapine concentration and determine the EC50 value.
Visualizations
5.1. Mechanism of Noncompetitive Inhibition of HIV-1 Reverse Transcriptase
Caption: Noncompetitive inhibition of HIV-1 RT by Nevirapine.
5.2. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Nevirapine against HIV-1 RT.
Conclusion
Nevirapine serves as a quintessential example of a noncompetitive inhibitor of HIV-1 reverse transcriptase. Its allosteric mechanism of action, distinct from that of NRTIs, has made it a critical tool in the combination therapies used to manage HIV-1 infection. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers in the field of antiretroviral drug discovery and development. While the emergence of drug resistance is a challenge, the study of first-generation NNRTIs like Nevirapine continues to inform the design of more robust and effective antiretroviral agents.
References
- 1. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Early Development of L-660,711 (MK-571): A Technical Overview of a Pioneering Leukotriene D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research and development of L-660,711, also known as MK-571, a potent and selective leukotriene D4 (LTD4) receptor antagonist. The information presented is based on foundational preclinical and clinical studies that established the pharmacological profile of this compound.
Core Compound Profile
| Identifier | Chemical Name | Class |
| L-660,711 (MK-571) | 3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethyl amino-3-oxopropyl)thio)methyl)thio)propanoic acid | Leukotriene D4 Receptor Antagonist |
Quantitative Data Summary
The following tables summarize key quantitative data from early in vitro and in vivo studies of L-660,711, providing insights into its binding affinity, potency, and selectivity.
Table 1: In Vitro Receptor Binding Affinity
| Preparation | Ligand | L-660,711 Kᵢ (nM) | Reference |
| Guinea Pig Lung Membranes | [³H]Leukotriene D₄ | 0.22 | [1] |
| Human Lung Membranes | [³H]Leukotriene D₄ | 2.1 | [1] |
| Guinea Pig Lung Membranes | [³H]Leukotriene C₄ | >23,000 (IC₅₀) | [1] |
Table 2: In Vitro Functional Antagonism
| Tissue Preparation | Agonist | L-660,711 pA₂ | Reference |
| Guinea Pig Trachea | Leukotriene D₄ | 9.4 | [1] |
| Guinea Pig Ileum | Leukotriene D₄ | 10.5 | [1] |
| Guinea Pig Trachea | Leukotriene E₄ | 9.1 | [1] |
| Guinea Pig Ileum | Leukotriene E₄ | 10.4 | [1] |
| Human Trachea | Leukotriene D₄ | 8.5 | [1] |
Table 3: Early Human Clinical Trial Data (Intravenous Administration)
| Parameter | S(+) Enantiomer | R(-) Enantiomer | Reference |
| Clearance | More Rapid | Slower | [2] |
| Initial Volume of Distribution | < 10 L | < 10 L | [2] |
Key Experimental Protocols
Detailed methodologies for the foundational experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of L-660,711 for leukotriene receptors.
Protocol:
-
Membrane Preparation: Lung tissues from guinea pigs and humans were homogenized and subjected to centrifugation to isolate the membrane fraction.
-
Binding Reaction: Membranes were incubated with a radiolabeled ligand ([³H]LTD₄ or [³H]LTC₄) and varying concentrations of L-660,711.
-
Separation: The reaction mixture was filtered to separate bound from unbound radioligand.
-
Quantification: The radioactivity of the filters was measured using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Kᵢ) and IC₅₀ values were calculated from competitive binding curves.[1]
In Vitro Smooth Muscle Contraction Assays
Objective: To assess the functional antagonist activity of L-660,711 against leukotriene-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Strips of guinea pig trachea, guinea pig ileum, and human trachea were mounted in organ baths containing a physiological salt solution.
-
Contraction Induction: Cumulative concentration-response curves were generated for leukotrienes (LTD₄, LTE₄) to induce tissue contraction.
-
Antagonist Incubation: Tissues were pre-incubated with various concentrations of L-660,711 before the addition of the agonist.
-
Measurement: The isometric tension of the muscle strips was recorded.
-
Data Analysis: The pA₂ values, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, were calculated using Schild plot analysis.[1]
In Vivo Bronchoconstriction Models
Objective: To evaluate the in vivo efficacy of L-660,711 in blocking leukotriene-mediated bronchoconstriction.
Protocol:
-
Animal Models: Anesthetized guinea pigs, conscious squirrel monkeys, and conscious sensitized rats were used.
-
Bronchoconstriction Challenge: Bronchoconstriction was induced by intravenous administration of leukotrienes (LTC₄, LTD₄, LTE₄) or by an allergic challenge with Ascaris antigen in monkeys or ovalbumin in rats.
-
Drug Administration: L-660,711 was administered intravenously, intraduodenally, or orally prior to the bronchoconstrictor challenge.
-
Measurement: Changes in pulmonary mechanics, such as airway resistance and dynamic compliance, were measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The ability of L-660,711 to antagonize the bronchoconstrictor response was determined by comparing the responses in treated versus untreated animals.[1]
Visualizing Mechanisms and Workflows
Signaling Pathway of Leukotriene D₄ and its Antagonism by L-660,711
Caption: Competitive antagonism of the CysLT1 receptor by L-660,711, blocking the downstream signaling cascade initiated by LTD₄.
Experimental Workflow for In Vitro Functional Antagonism
Caption: Workflow for determining the functional antagonist potency (pA₂) of L-660,711 in isolated tissue preparations.
References
Methodological & Application
Protocol for the Evaluation of Non-Nucleoside Reverse Transcriptase Inhibitors in HIV-1 RT Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy.[1][2][3] This enzyme converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2][3] Inhibitors of HIV-1 RT are a cornerstone of combination antiretroviral therapy (cART). These inhibitors are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2][4]
NRTIs act as chain terminators after being incorporated into the growing DNA chain. In contrast, NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site.[1][2] This binding induces a conformational change that inhibits the polymerase activity of the enzyme.
This document provides a detailed protocol for the enzymatic assay of HIV-1 RT, specifically tailored for the evaluation of NNRTIs. While the specific compound L-662583 was requested, extensive searches of scientific literature and chemical databases did not yield specific information on this compound in the context of HIV-1 RT inhibition. Therefore, the following protocol is a comprehensive guide for the characterization of novel or known NNRTIs.
Principle of the Assay
The HIV-1 RT enzyme assay is designed to measure the DNA polymerase activity of the enzyme. This is typically achieved by quantifying the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand using an RNA or DNA template. The level of inhibition by a test compound, such as an NNRTI, is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Quantitative Data Summary
The efficacy of an NNRTI is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the HIV-1 RT enzymatic activity. The following tables present hypothetical data for a generic NNRTI to illustrate how results can be structured.
Table 1: Inhibitory Activity of a Generic NNRTI against Wild-Type HIV-1 RT
| Parameter | Value |
| IC50 (nM) | 15 |
| Hill Slope | 1.1 |
| R² | 0.99 |
Table 2: Inhibitory Activity of a Generic NNRTI against Common NNRTI-Resistant Mutant HIV-1 RT Enzymes
| Mutant | IC50 (nM) | Fold Change in IC50 |
| K103N | 350 | 23.3 |
| Y181C | 800 | 53.3 |
| Y188L | 1200 | 80.0 |
| E138K | 90 | 6.0 |
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Test NNRTI compound
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Labeled dTTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
Scintillation fluid (for radioisotopic assays) or appropriate detection reagents for non-radioactive assays
-
96-well microplates
-
Microplate reader (scintillation counter or fluorescence plate reader)
Experimental Workflow Diagram
Caption: Experimental workflow for the HIV-1 RT enzyme assay.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare a stock solution of the poly(rA) template and oligo(dT) primer. Anneal by heating to 80°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a stock solution of dNTPs, including the labeled dTTP.
-
-
Preparation of NNRTI Dilutions:
-
Prepare a stock solution of the test NNRTI in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the NNRTI stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Annealed poly(rA)/oligo(dT) template/primer
-
dNTP mix (containing labeled dTTP)
-
Serial dilutions of the NNRTI or vehicle control (for no-inhibitor wells)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution (EDTA) to each well.
-
-
Detection of Incorporated Nucleotides:
-
For Radioisotopic Assay:
-
Transfer the reaction mixture to a filter plate (e.g., glass fiber) to capture the newly synthesized DNA.
-
Wash the filter plate multiple times with a suitable buffer to remove unincorporated [³H]-dTTP.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
-
For Non-Radioactive Assay (e.g., fluorescence-based):
-
Follow the specific instructions of the commercial kit being used. This may involve a capture step and subsequent detection with a fluorescently labeled antibody or other reporter molecule.
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each NNRTI concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the % Inhibition against the logarithm of the NNRTI concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mechanism of Inhibition Visualization
The following diagram illustrates the allosteric inhibition mechanism of NNRTIs on HIV-1 RT.
Caption: Allosteric inhibition of HIV-1 RT by an NNRTI.
References
- 1. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Inhibitor "Inhibitor-X"
For Researchers, Scientists, and Drug Development Professionals
Introduction to "Inhibitor-X"
"Inhibitor-X" is a potent and selective, cell-permeable small molecule inhibitor of the (specify target, e.g., Serine/Threonine Kinase Y). By targeting a key enzyme in cellular signaling, "Inhibitor-X" serves as a valuable tool for investigating the roles of this pathway in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4] Understanding the correct preparation and handling of this compound is critical for obtaining reproducible and reliable experimental results. These notes provide detailed protocols for the preparation of "Inhibitor-X" solutions and the assessment of its stability in a typical cell culture environment.
Data Summary
The following table summarizes the key parameters for the preparation and storage of "Inhibitor-X".
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl sulfoxide (DMSO), sterile | Ensure the use of high-purity, sterile DMSO to avoid contamination and degradation of the compound.[5][6] |
| Stock Solution Conc. | 10 mM | A high concentration stock solution allows for minimal solvent addition to the final cell culture medium. |
| Storage of Powder | -20°C for up to 3 years | Protect from light and moisture.[7][8] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7][9][10] |
| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[7][8][9][10][11] |
| Stability in Medium | Recommended to be determined empirically for long-term experiments. Prepare fresh working solutions daily. | Stability can be affected by temperature, pH, light, and components of the cell culture medium.[12][13][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM "Inhibitor-X" Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of "Inhibitor-X" for use in cell culture experiments.
Materials:
-
"Inhibitor-X" powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance (if starting from a larger quantity)
Procedure:
-
Before opening, centrifuge the vial of "Inhibitor-X" powder to ensure all the powder is at the bottom.[9]
-
In a sterile environment (e.g., a biological safety cabinet), carefully open the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial of pre-weighed "Inhibitor-X". For example, for 1 mg of "Inhibitor-X" with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[7][9][10]
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C for long-term storage or -20°C for short-term storage.[7]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the "Inhibitor-X" stock solution into cell culture medium for treating cells.
Materials:
-
10 mM "Inhibitor-X" stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM "Inhibitor-X" stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy and avoid precipitation of the compound.[7]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed complete cell culture medium.
-
Vortex the working solution gently before adding it to your cell culture plates.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity.[11]
-
Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the "Inhibitor-X" treated groups.[7][8]
Protocol 3: Assessment of "Inhibitor-X" Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of "Inhibitor-X" in your specific cell culture medium under experimental conditions.
Materials:
-
"Inhibitor-X"
-
Complete cell culture medium
-
CO2 incubator set to 37°C and 5% CO2
-
Sterile tubes for sample collection
-
Analytical method for quantifying "Inhibitor-X" (e.g., HPLC-UV or LC-MS)[12][13]
Procedure:
-
Prepare a working solution of "Inhibitor-X" in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes, one for each time point to be tested.
-
Place the tubes in a 37°C, 5% CO2 incubator to mimic the conditions of a cell culture experiment.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of the remaining "Inhibitor-X" in the sample using a validated analytical method like HPLC.[12][13]
-
The sample at time 0 will serve as the 100% reference.
-
Plot the percentage of remaining "Inhibitor-X" against time to determine its stability profile in the cell culture medium under your experimental conditions.
Visualizations
Caption: Experimental workflow for "Inhibitor-X" from powder to cell treatment.
Caption: Generic signaling pathway showing the inhibitory action of "Inhibitor-X".
References
- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. lifetein.com [lifetein.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. researchgate.net [researchgate.net]
Determining the IC50 of Antiviral Compounds Against Human Cytomegalovirus (HCMV)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients.[1][2] Congenital HCMV infection is also a leading cause of birth defects, including hearing loss and neurological impairments.[3] Current antiviral therapies for HCMV primarily target the viral DNA polymerase or the UL97 protein kinase and include drugs like ganciclovir, foscarnet, and cidofovir.[4][5][6] However, the emergence of drug-resistant viral strains and the toxicity associated with long-term therapy necessitate the development of novel anti-HCMV agents.[7][8]
A critical step in the evaluation of new antiviral compounds is the determination of their 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, viral replication, by 50%. This application note provides a detailed protocol for determining the IC50 of a test compound against HCMV in cell culture using a plaque reduction assay.
While specific IC50 data for the compound L-662583 against Human Cytomegalovirus was not available in the conducted searches, the following protocols and application notes provide a comprehensive framework for determining the antiviral potency of investigational compounds.
Data Presentation
Quantitative data from antiviral assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing the IC50, 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) of a test compound. A higher SI value (CC50/IC50) is indicative of a more favorable therapeutic window.[9]
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Test Compound | e.g., AD169 | e.g., HFF | Plaque Reduction | |||
| Ganciclovir | e.g., AD169 | e.g., HFF | Plaque Reduction |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining IC50 of an Antiviral Compound against HCMV
This protocol outlines the steps for a standardized plaque reduction assay to determine the susceptibility of HCMV clinical isolates to antiviral drugs.[10]
1. Materials
-
Cells: Human foreskin fibroblasts (HFF) or MRC-5 cells.
-
Virus: HCMV laboratory strain (e.g., AD169, Towne) or clinical isolates.
-
Media:
-
Test Compound: Stock solution of known concentration, serially diluted.
-
Control Antiviral: Ganciclovir stock solution.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
10% Formalin in PBS (for fixing)
-
0.8% Crystal Violet in 50% ethanol (for staining)[10]
-
-
Equipment:
-
24-well or 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Biosafety cabinet
-
2. Procedure
-
Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection:
-
On the day of the experiment, aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of HCMV calculated to produce 20-100 plaque-forming units (PFU) per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the control antiviral (e.g., ganciclovir) in the overlay medium. A typical concentration range for ganciclovir would be 0, 1.5, 3, 6, 12, 24, 48, and 96 µM.[10]
-
After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS.
-
Add 1 mL of the overlay medium containing the respective concentrations of the test compound or control to each well. Include "no drug" control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells.
-
Plaque Visualization:
-
Fix the cell monolayers with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with 0.8% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting and IC50 Calculation:
-
Count the number of plaques in each well using an inverted microscope.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.[10]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
1. Materials
-
Cells: HFF or MRC-5 cells.
-
Media: Growth Medium.
-
Test Compound: Serial dilutions.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
-
Equipment:
-
96-well cell culture plates.
-
Microplate reader.
-
2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a "no compound" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. The CC50 is the concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for Plaque Reduction Assay.
Mechanism of Action: Targeting HCMV Replication
Many anti-HCMV drugs, such as ganciclovir, target the viral DNA replication process. This is often mediated by the viral UL97 kinase, which phosphorylates the drug, and the viral DNA polymerase, which incorporates the activated drug into the growing viral DNA chain, leading to chain termination.[6] The development of resistance is often associated with mutations in the UL97 or UL54 (DNA polymerase) genes.[7][8]
Caption: HCMV Replication Cycle and Drug Target.
References
- 1. Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex | PLOS Pathogens [journals.plos.org]
- 3. Clinical outcome and the role of antivirals in congenital cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Inhibiting cytomegalovirus replication through targeting the host electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human cytomegalovirus immediate-early gene expression and replication by the ethyl acetate (EtOAc) fraction of Elaeocarpus sylvestris in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
L-662583: A Case of Mistaken Identity in Virology Research
Initial investigations into the potential of L-662583 as a tool compound in virology research have revealed a significant discrepancy regarding its biological target and mechanism of action. Contrary to the proposed application as a viral capsid binder, extensive literature review identifies this compound as a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes but not directly implicated in viral capsid interactions.
This finding necessitates a critical re-evaluation of its use in virology studies. While the exploration of novel antiviral agents is a cornerstone of infectious disease research, the successful application of any tool compound is predicated on a precise understanding of its molecular interactions.
This compound: A Potent Carbonic Anhydrase Inhibitor
This compound is a well-characterized inhibitor of human carbonic anhydrase II (hCA II), exhibiting high potency with a reported IC50 value of 0.7 nM.[1] Its primary application, as documented in scientific literature, is in the field of ophthalmology as a topical agent for lowering intraocular pressure, a key treatment strategy for glaucoma.[1] The mechanism of action involves the inhibition of carbonic anhydrase in the ciliary body of the eye, which reduces the secretion of aqueous humor.
No Evidence for a Role in Virology as a Capsid Binder
A thorough search of published research reveals no evidence to support the use of this compound as a viral capsid binder. Capsid-binding molecules are a class of antiviral agents that specifically interact with the protein shell (capsid) of a virus, thereby interfering with critical viral processes such as attachment, entry, uncoating, or assembly.[2] Well-known examples of capsid binders, particularly against picornaviruses like rhinoviruses, include compounds such as pleconaril and vapendavir.[2][3][4]
The chemical structure and known biological activity of this compound as a sulfonamide-based carbonic anhydrase inhibitor are distinct from the structural motifs and hydrophobic interactions that typically characterize viral capsid binders.
The Importance of Target Validation in Antiviral Research
This case underscores the critical importance of target validation in the early stages of drug discovery and in the selection of tool compounds for basic research. The use of a compound with a well-established, yet different, mechanism of action would lead to misinterpretation of experimental results and hinder the progress of virology research.
For scientists and researchers in the field of virology, it is imperative to rely on compounds with confirmed antiviral activity and a well-defined mechanism of action. While some antiviral drugs have been incidentally found to inhibit carbonic anhydrase, this is not the primary mechanism of their antiviral effect and does not suggest that all carbonic anhydrase inhibitors possess antiviral properties.[5]
Conclusion
Based on current scientific literature, this compound is a potent carbonic anhydrase inhibitor with a clear therapeutic application in glaucoma. There is no scientific basis to support its use as a tool compound in virology research, specifically as a viral capsid binder. Researchers seeking to investigate the inhibition of viral capsids should turn to established and validated capsid-binding molecules.
Summary of this compound Data
| Parameter | Value | Reference |
| Target | Human Carbonic Anhydrase II (hCA II) | [1] |
| IC50 | 0.7 nM | [1] |
| Primary Application | Topical Ocular Hypotensive Agent (Glaucoma Treatment) | [1] |
| Antiviral Activity (as a capsid binder) | No evidence found | N/A |
Experimental Protocols: Not Applicable
Due to the confirmed mechanism of action of this compound as a carbonic anhydrase inhibitor and the lack of evidence for its role as a viral capsid binder, the generation of experimental protocols for its use in virology research is not scientifically sound and would be misleading.
Signaling Pathway and Experimental Workflow Diagrams: Not Applicable
As this compound does not have a validated role in virology as a capsid binder, the creation of diagrams illustrating such a mechanism or related experimental workflows would be speculative and inaccurate.
References
- 1. L-662,583 is a topically effective ocular hypotensive carbonic anhydrase inhibitor in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of a specific capsid binder resistance caused by mutations outside the binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Analysis of L-662583, a Leukotriene D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-662,583 is a compound that acts as a competitive antagonist for the cysteinyl leukotriene receptor 1 (CysLT1R), also known as the leukotriene D4 (LTD4) receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in the pathophysiology of asthma and allergic rhinitis. When activated by its endogenous ligand, LTD4, the receptor initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. By blocking this interaction, L-662,583 and other LTD4 receptor antagonists can effectively mitigate these inflammatory responses.
These application notes provide a comprehensive guide for the experimental design of kinetic studies on L-662,583. The following protocols detail the necessary steps to determine the binding kinetics, including the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and the equilibrium dissociation constant (Kᵢ) of L-662,583 for the human CysLT1 receptor. Accurate determination of these kinetic parameters is essential for understanding the compound's mechanism of action, optimizing its therapeutic efficacy, and guiding further drug development efforts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene D4 receptor signaling pathway and the general experimental workflow for determining the kinetic parameters of L-662,583.
Data Presentation
The following tables summarize the expected quantitative data from the kinetic studies of L-662,583.
Table 1: Radioligand Saturation Binding Analysis
| Parameter | Description | Value |
| Kd | Equilibrium dissociation constant of [³H]-LTD4 | (Value) nM |
| Bmax | Maximum number of binding sites | (Value) fmol/mg protein |
| Hill Slope | Slope of the saturation binding curve | (Value) |
Table 2: Competition Binding Analysis of L-662,583
| Parameter | Description | Value |
| IC50 | Concentration of L-662,583 that inhibits 50% of [³H]-LTD4 specific binding | (Value) nM |
| Ki | Inhibitory constant of L-662,583 | (Value) nM |
| Hill Slope | Slope of the competition binding curve | (Value) |
Table 3: Kinetic Rate Constants for L-662,583
| Parameter | Description | Value |
| kon | Association rate constant | (Value) M⁻¹min⁻¹ |
| koff | Dissociation rate constant | (Value) min⁻¹ |
| Kd (kinetic) | Kinetically-derived equilibrium dissociation constant (koff/kon) | (Value) nM |
Experimental Protocols
The following are detailed protocols for conducting kinetic studies of L-662,583.
Protocol 1: Preparation of Cell Membranes Expressing Human CysLT1 Receptor
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human CysLT1 receptor, such as Chinese Hamster Ovary (CHO) or COS-7 cells.
Materials:
-
CHO or COS-7 cells stably transfected with human CysLT1 receptor cDNA
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Sucrose solution (10% w/v) in Lysis Buffer
-
Centrifuge and rotor
-
Dounce homogenizer
-
BCA Protein Assay Kit
Procedure:
-
Culture the CysLT1R-expressing cells to confluency in appropriate culture vessels.
-
Wash the cell monolayers twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand ([³H]-LTD4) for the CysLT1 receptor.
Materials:
-
CysLT1R membrane preparation (from Protocol 1)
-
[³H]-LTD4 (specific activity ~150-200 Ci/mmol)
-
Unlabeled LTD4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]-LTD4 in Assay Buffer, typically ranging from 0.05 to 10 nM.
-
In a 96-well plate, set up the following reactions in triplicate for each concentration of [³H]-LTD4:
-
Total Binding: 50 µL of [³H]-LTD4 dilution + 50 µL of Assay Buffer + 100 µL of CysLT1R membrane preparation (5-20 µg protein).
-
Non-specific Binding: 50 µL of [³H]-LTD4 dilution + 50 µL of 1 µM unlabeled LTD4 + 100 µL of CysLT1R membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 3: Competition Binding Assay
This assay is used to determine the inhibitory constant (Ki) of L-662,583 by measuring its ability to compete with a fixed concentration of [³H]-LTD4 for binding to the CysLT1 receptor.
Materials:
-
Same as Protocol 2, with the addition of L-662,583.
Procedure:
-
Prepare serial dilutions of L-662,583 in Assay Buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-LTD4 (at a concentration near its Kd, e.g., 0.5 nM) + 50 µL of Assay Buffer + 100 µL of CysLT1R membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-LTD4 + 50 µL of 1 µM unlabeled LTD4 + 100 µL of CysLT1R membrane preparation.
-
Competition: 50 µL of [³H]-LTD4 + 50 µL of L-662,583 dilution + 100 µL of CysLT1R membrane preparation.
-
-
Follow steps 3-7 from Protocol 2.
-
Calculate the percentage of specific binding at each concentration of L-662,583.
-
Analyze the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [[³H]-LTD4] / Kd), where [[³H]-LTD4] is the concentration of radioligand used and Kd is its equilibrium dissociation constant determined in Protocol 2.
Protocol 4: Association Kinetic Assay
This assay measures the rate at which L-662,583 binds to the CysLT1 receptor to determine the association rate constant (kon).
Materials:
-
Same as Protocol 2. A radiolabeled version of L-662,583 would be ideal, but if unavailable, a competition association assay can be performed. The following protocol describes a competition association assay.
Procedure:
-
In separate tubes, pre-incubate the CysLT1R membrane preparation with a fixed concentration of [³H]-LTD4 (near its Kd).
-
Initiate the association reaction at time zero by adding a high concentration of L-662,583 (e.g., 10x its Ki).
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration as described in Protocol 2.
-
Measure the radioactivity of the filters.
-
Plot the specific binding of [³H]-LTD4 as a function of time.
-
Analyze the data using a one-phase exponential decay model to determine the observed association rate (kobs).
-
Calculate the association rate constant (kon) using the equation: kon = (kobs - koff) / [L], where koff is the dissociation rate constant of the radioligand and [L] is the concentration of L-662,583.
Protocol 5: Dissociation Kinetic Assay
This assay measures the rate at which L-662,583 dissociates from the CysLT1 receptor to determine the dissociation rate constant (koff).
Materials:
-
Same as Protocol 2. A radiolabeled version of L-662,583 would be ideal. The following protocol assumes a radiolabeled antagonist.
Procedure:
-
Incubate the CysLT1R membrane preparation with a saturating concentration of radiolabeled L-662,583 to allow for equilibrium binding.
-
Initiate dissociation at time zero by adding a large excess of unlabeled L-662,583 (e.g., 1000-fold higher than the radiolabeled antagonist concentration) or a high concentration of unlabeled LTD4.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), terminate the reaction by rapid filtration.
-
Measure the radioactivity of the filters.
-
Plot the remaining specific binding as a function of time.
-
Analyze the data using a one-phase exponential decay model to determine the dissociation rate constant (koff).
By following these detailed protocols, researchers can obtain a comprehensive kinetic profile of L-662,583, providing valuable insights into its pharmacological properties and its potential as a therapeutic agent.
Application Notes and Protocols for Evaluating L-662583 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-662583 is a farnesyltransferase inhibitor (FTI) that has shown potential as an anti-cancer agent. Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, mutations in Ras lead to its constitutive activation, promoting uncontrolled cell growth. By inhibiting FTase, this compound prevents Ras farnesylation, thereby disrupting its membrane association and downstream signaling, ultimately leading to an inhibition of tumor cell proliferation and induction of apoptosis.
These application notes provide a comprehensive overview of cell-based assays to evaluate the efficacy of this compound. The protocols detailed herein are designed to be robust and reproducible for the assessment of the compound's impact on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from the described cell-based assays when evaluating the efficacy of this compound in various cancer cell lines. The data presented are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT | 72 | 15.8 |
| MIA PaCa-2 | Pancreatic Cancer | CCK-8 | 72 | 22.5 |
| A549 | Lung Carcinoma | Resazurin | 72 | 35.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 18.9 |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) (Annexin V Assay) |
| Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 10 | 18.7 ± 2.5 |
| This compound | 25 | 35.4 ± 3.8 |
| This compound | 50 | 58.1 ± 4.2 |
Table 3: Inhibition of Protein Farnesylation by this compound in HCT116 Cells
| Treatment | Concentration (µM) | Unprocessed HDJ2 (%) (Western Blot) |
| Vehicle Control | - | <5 |
| This compound | 1 | 25 ± 4 |
| This compound | 5 | 68 ± 7 |
| This compound | 20 | 92 ± 5 |
Table 4: Effect of this compound on Downstream Signaling in MIA PaCa-2 Cells
| Treatment (1 hour) | Concentration (µM) | p-ERK / Total ERK (Relative to Control) | p-Akt / Total Akt (Relative to Control) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 10 | 0.45 ± 0.08 | 0.62 ± 0.11 |
| This compound | 25 | 0.21 ± 0.05 | 0.35 ± 0.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Inhibition of Protein Farnesylation Assay (Western Blot for HDJ2)
This protocol assesses the ability of this compound to inhibit farnesyltransferase in cells by detecting the processing of the FTase substrate HDJ2. Unprocessed, non-farnesylated HDJ2 migrates slower on an SDS-PAGE gel than the processed, farnesylated form.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against HDJ2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HDJ2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Identify and quantify the upper (unprocessed) and lower (processed) bands of HDJ2.
Downstream Signaling Pathway Analysis (Western Blot for p-ERK and p-Akt)
This protocol evaluates the effect of this compound on the Ras downstream signaling pathways by measuring the phosphorylation status of ERK and Akt.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., EGF or insulin)
-
Cell lysis buffer
-
Primary antibodies against p-ERK, total ERK, p-Akt, and total Akt
-
HRP-conjugated secondary antibodies
-
Other materials for Western blotting as listed above
Procedure:
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Lyse the cells and perform Western blotting as described in the previous protocol.
-
Probe the membranes with antibodies against the phosphorylated and total forms of ERK and Akt.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each signaling molecule.
Mandatory Visualizations
dot
Caption: Mechanism of action of this compound.
dot
Caption: Workflow for the MTT cell viability assay.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Measuring the Oral Bioavailability of L-662,583 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-662,583 is recognized as a potent topical carbonic anhydrase inhibitor[1]. While its primary route of administration is topical for localized effects, understanding the oral bioavailability of its analogs is a critical step in exploring alternative therapeutic applications or assessing systemic exposure following unintended ingestion. Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences the dose, dosing frequency, and clinical efficacy of a drug.
These application notes provide a comprehensive overview of the methodologies required to assess the oral bioavailability of novel analogs of L-662,583. The protocols outlined below cover both in vitro predictive models and definitive in vivo studies in animal models.
Key Factors Influencing Oral Bioavailability
The oral bioavailability of a compound is primarily governed by its absorption and first-pass metabolism. Key determinants include:
-
Solubility: The ability of the compound to dissolve in the gastrointestinal fluids.
-
Permeability: The capacity of the compound to pass through the intestinal epithelial barrier.
-
Metabolic Stability: The susceptibility of the compound to degradation by enzymes in the intestine and liver (first-pass metabolism).
Data Presentation: Pharmacokinetic Parameters
A successful oral bioavailability study will generate quantitative data that can be summarized to compare different analogs. The following table outlines the key pharmacokinetic parameters to be determined.
| Parameter | Description | Formula |
| F (%) | Absolute Oral Bioavailability | (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100 |
| AUC (ng*h/mL) | Area Under the Curve | The integral of the plasma concentration-time curve. |
| Cmax (ng/mL) | Maximum Plasma Concentration | The highest observed concentration in the plasma. |
| Tmax (h) | Time to Maximum Concentration | The time at which Cmax is reached. |
| t1/2 (h) | Half-life | The time required for the plasma concentration to decrease by half. |
| CL (L/h/kg) | Clearance | The volume of plasma cleared of the drug per unit time. |
Experimental Workflow for Oral Bioavailability Assessment
The following diagram illustrates the general workflow for determining the oral bioavailability of L-662,583 analogs, starting from initial in vitro screening to conclusive in vivo studies.
Caption: Workflow for assessing oral bioavailability.
Experimental Protocols
In Vitro Screening Assays
In vitro assays provide an early indication of a compound's potential for oral absorption and can be used to rank and prioritize analogs for further in vivo testing.
Objective: To determine the thermodynamic solubility of L-662,583 analogs in simulated gastrointestinal fluids.
Protocol:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of the test compound to vials containing SGF and SIF.
-
Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Express the results in µg/mL.
Objective: To assess the passive permeability of L-662,583 analogs across an artificial lipid membrane.
Protocol:
-
Prepare a donor plate with a buffered solution (pH 6.5) containing the test compounds.
-
Coat a filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Place the filter plate on top of an acceptor plate containing a buffered solution (pH 7.4).
-
Add the donor solution to the filter plate and incubate at room temperature for 4-16 hours.
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Objective: To evaluate the permeability of L-662,583 analogs across a human intestinal epithelial cell monolayer, which can indicate both passive and active transport mechanisms.
Protocol:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) side and measure its appearance on the basolateral (acceptor) side over time.
-
For basolateral to apical (B-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.
-
Analyze samples from both chambers by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Objective: To assess the metabolic stability of L-662,583 analogs in the presence of liver enzymes, providing an indication of first-pass metabolism.
Protocol:
-
Prepare an incubation mixture containing pooled liver microsomes (from the species to be used in the in vivo study, e.g., rat, dog, or human), the test compound, and a buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To determine the absolute oral bioavailability of L-662,583 analogs in an animal model (e.g., rat or dog).
Protocol:
-
Animal Model: Use a sufficient number of healthy, fasted animals (e.g., Sprague-Dawley rats).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the compound (dissolved in a suitable vehicle) via the tail vein. This serves as the 100% bioavailable reference.
-
Oral (PO) Administration: Administer a single dose of the compound (formulated as a solution or suspension) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the L-662,583 analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both the IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate the key parameters listed in the data presentation table above.
-
Calculate the absolute oral bioavailability (F%) using the formula provided.
-
Signaling Pathway Considerations
While L-662,583 is a carbonic anhydrase inhibitor, its analogs may have off-target effects. If the analogs are being designed to interact with specific transporters or metabolic enzymes to improve oral absorption, those pathways should be mapped. For instance, if an analog is a substrate for an uptake transporter like OATP or an efflux transporter like P-glycoprotein, this will significantly impact its bioavailability.
The following diagram illustrates the key physiological barriers and pathways influencing oral drug absorption.
Caption: Factors affecting oral drug absorption.
Conclusion
A systematic approach combining in vitro screening with definitive in vivo studies is essential for accurately determining the oral bioavailability of L-662,583 analogs. The data generated from these protocols will enable researchers to select promising candidates for further development and to establish a clear understanding of their pharmacokinetic profiles. This structured approach ensures that resources are focused on compounds with the highest potential for successful oral administration.
References
L-662583: Not an HIV Drug, but a Carbonic Anhydrase Inhibitor
Contrary to the initial premise of the inquiry, the compound L-662583 is not an antiretroviral agent used in HIV drug resistance studies. Extensive research has revealed that this compound is, in fact, a potent carbonic anhydrase inhibitor that has been investigated for its potential as a topically applied treatment for glaucoma.
Information available in the scientific literature identifies this compound as a compound with a distinct mechanism of action unrelated to the lifecycle of the Human Immunodeficiency Virus (HIV). Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor in the eye, which in turn lowers intraocular pressure, a key factor in the management of glaucoma.
A key study published in the British Journal of Pharmacology in 1990 by Sugrue MF, et al., describes this compound as a topically effective ocular hypotensive carbonic anhydrase inhibitor in experimental animals.[1] This and other available data firmly place this compound within the field of ophthalmology research and not in the realm of HIV therapeutics.
Therefore, the creation of detailed Application Notes and Protocols for the "Application of this compound in HIV drug resistance studies" is not feasible as there is no scientific basis for such an application. The core requirements of the original request, including data presentation on its efficacy against HIV, experimental protocols for HIV-related assays, and visualizations of its role in HIV signaling pathways, cannot be fulfilled because the fundamental premise is incorrect.
Researchers, scientists, and drug development professionals interested in HIV drug resistance should focus on established and clinically relevant antiretroviral agents. The classes of drugs used to treat HIV infection include:
-
Protease Inhibitors (PIs): These drugs block the HIV protease enzyme, which is essential for the virus to mature and become infectious.[2][3][4][5]
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): NRTIs block the reverse transcriptase enzyme, which HIV uses to convert its RNA into DNA.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs also block the reverse transcriptase enzyme, but through a different mechanism than NRTIs.
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the integrase enzyme, which HIV uses to insert its genetic material into the DNA of human cells.
-
Entry Inhibitors: These drugs prevent HIV from entering human cells.
Studies on HIV drug resistance involve a variety of in vitro and in vivo assays to determine the susceptibility of different HIV strains to these antiretroviral drugs and to understand the genetic mutations that confer resistance.
References
Application Notes and Protocols for L-662583 as a Reference Compound in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-662583 is a potent and specific inhibitor of Carbonic Anhydrase II (CA-II), a ubiquitous zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for maintaining pH homeostasis, and its dysregulation is implicated in various pathological conditions, including glaucoma, epilepsy, and cancer. Due to its high affinity and specificity for CA-II, this compound serves as an excellent positive control or reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel CA-II inhibitors. This document provides detailed application notes and protocols for the use of this compound in such assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the zinc ion in the active site of Carbonic Anhydrase II, preventing the binding of substrate molecules. The primary physiological role of CA-II is the rapid interconversion of CO2 and bicarbonate, a process central to maintaining intracellular pH (pHi). Inhibition of CA-II by compounds like this compound can lead to alterations in cellular pH, which in turn can modulate various downstream signaling pathways.
Data Presentation: this compound in a Quantitative High-Throughput Screen (qHTS) for CA-II Inhibition
The following table presents representative data from a quantitative high-throughput screening (qHTS) assay for Carbonic Anhydrase II inhibition, using this compound as a reference compound. The data illustrates a typical dose-response relationship.
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) |
| This compound | 0.1 | 15.2 ± 2.1 |
| 0.3 | 45.8 ± 3.5 | |
| 0.7 (IC50) | 50.1 ± 2.8 | |
| 1.0 | 65.7 ± 4.2 | |
| 3.0 | 88.9 ± 3.1 | |
| 10.0 | 95.3 ± 1.9 | |
| 30.0 | 98.1 ± 1.2 | |
| 100.0 | 99.2 ± 0.8 | |
| Vehicle (DMSO) | - | 0.5 ± 1.5 |
| No Enzyme Control | - | 100.0 ± 0.0 |
Signaling Pathway Affected by Carbonic Anhydrase II Inhibition
Inhibition of Carbonic Anhydrase II disrupts intracellular pH homeostasis, which can have profound effects on cellular signaling. One such affected pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and cellular differentiation.[2] Alterations in intracellular pH following CA-II inhibition can lead to the activation of the JNK pathway.
Experimental Protocols
High-Throughput Screening Assay for Carbonic Anhydrase II Inhibition (Esterase Activity)
This protocol is adapted from established methods for monitoring the esterase activity of CA-II.[3]
1. Materials and Reagents:
-
Human Carbonic Anhydrase II (CA-II), recombinant
-
This compound (Positive Control)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 348 nm
2. Preparation of Reagents:
-
Enzyme Solution: Prepare a working solution of CA-II in Tris-HCl buffer. The final concentration should be optimized for the assay, typically in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of pNPA in DMSO. Further dilute in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Compound Plates: Prepare serial dilutions of this compound and test compounds in DMSO in a separate 384-well plate. A typical concentration range for this compound would be from 1 µM down to 0.01 nM.
3. Assay Procedure:
The following workflow outlines the steps for the HTS assay.
Step-by-Step Protocol:
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of the compound solutions (including this compound as a positive control and DMSO as a negative control) into the wells of a 384-well assay plate.
-
Add the CA-II enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 348 nm over time (kinetic read) or after a fixed incubation period (endpoint read). The product of the reaction, p-nitrophenol, absorbs at this wavelength.
4. Data Analysis:
-
For each well, calculate the rate of reaction (slope of the absorbance vs. time curve for kinetic assays) or the final absorbance for endpoint assays.
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Ratesample - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel Carbonic Anhydrase II inhibitors. Its high potency and specificity make it an ideal reference compound for validating HTS assays and for comparing the activity of newly identified hits. The protocols and data presented here provide a framework for the successful implementation of this compound in your drug discovery workflow.
References
- 1. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 2. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming L-662583 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase inhibitor, L-662,583.
Section 1: Troubleshooting Guide
This guide addresses potential issues encountered during the preparation and use of L-662,583 solutions in aqueous buffers.
Issue 1: Perceived Poor Solubility or Precipitation of L-662,583 in Aqueous Buffers
A key characteristic of L-662,583 is its high water solubility.[1] Reports in the literature describe it as a water-soluble carbonic anhydrase inhibitor. Therefore, apparent insolubility or precipitation may stem from other factors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | L-662,583, like many small molecules, can degrade under certain conditions. Ensure the compound has been stored correctly according to the manufacturer's instructions. Visually inspect the solid compound for any changes in color or texture. If degradation is suspected, it is recommended to use a fresh batch of the compound. |
| Buffer Component Interaction | Certain buffer components can interact with small molecules, leading to precipitation. High concentrations of salts or the presence of specific ions could potentially cause issues. Prepare fresh buffers using high-purity water and reagents. If precipitation persists, consider using a different buffer system. |
| Incorrect pH | The stability and solubility of a compound can be pH-dependent. Verify the pH of your buffer solution after all components have been added. Ensure the pH is within the recommended range for your specific experimental setup and for the stability of L-662,583. |
| Contamination | Contamination of the buffer or the compound vial can introduce impurities that may lead to precipitation. Use sterile techniques when preparing solutions. Ensure all glassware and equipment are thoroughly cleaned. |
Experimental Workflow for Investigating Perceived Solubility Issues:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of L-662,583?
Q2: What is the mechanism of action of L-662,583?
A2: L-662,583 is a potent inhibitor of carbonic anhydrase II (CA-II).[1][2] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA-II, L-662,583 disrupts this process, which has various physiological effects depending on the target tissue. For instance, in the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure.
Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation and Ion Transport
Q3: Are there recommended protocols for preparing L-662,583 solutions for in vitro assays?
A3: While a specific, universal protocol for L-662,583 is not detailed, general best practices for preparing solutions of water-soluble inhibitors for carbonic anhydrase assays should be followed.
General Protocol for Solution Preparation:
-
Determine the required concentration: Based on the IC₅₀ of L-662,583 (0.7 nM for human carbonic anhydrase II), calculate the desired stock and working concentrations for your experiment.[1][2]
-
Weigh the compound: Accurately weigh the required amount of L-662,583 solid using a calibrated analytical balance.
-
Initial Dissolution: For a high-concentration stock solution, dissolve the weighed L-662,583 in a small amount of high-purity water or a suitable buffer (e.g., Tris-HCl or phosphate buffer). Gentle vortexing or sonication can aid dissolution.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the final aqueous buffer for your assay to achieve the desired working concentrations.
-
Final Check: Ensure the final solution is clear and free of any visible particulates before use.
Q4: How should L-662,583 be stored?
A4: As a solid, L-662,583 should be stored according to the manufacturer's recommendations, which typically involves a cool, dry, and dark environment. Aqueous stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles. Stability in specific buffers over time should be validated for long-term experiments.
Section 3: Experimental Protocols
Protocol 1: Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is a general method to assess the inhibitory activity of L-662,583 on carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase II
-
L-662,583
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-662,583 in the assay buffer.
-
Prepare serial dilutions of L-662,583 to create a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme solution, and the different concentrations of L-662,583 (or buffer for the control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, pNPA.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of L-662,583 and determine the IC₅₀ value.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay:
References
Troubleshooting unexpected results in L-662583 enzyme kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human neutrophil elastase (HNE) inhibitor, L-662,583.
Frequently Asked Questions (FAQs)
Q1: What is L-662,583 and what is its primary target?
A1: L-662,583 is a potent inhibitor of human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE). HNE is a serine protease involved in various inflammatory diseases.
Q2: What is the mechanism of inhibition of L-662,583?
A2: L-662,583 belongs to the cephalosporin class of beta-lactam compounds. These compounds are typically mechanism-based, irreversible inhibitors of HNE. The inhibition mechanism involves the formation of a Michaelis complex, followed by the acylation of the active site serine residue of the enzyme. This leads to a stable, inactive enzyme-inhibitor complex.
Q3: What type of assay is recommended for studying L-662,583 kinetics?
A3: A fluorometric activity assay using a specific HNE substrate, such as Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), is highly recommended. This continuous assay measures the increase in fluorescence as the substrate is cleaved by HNE.
Troubleshooting Guide
Issue 1: No or Very Low Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Degradation of L-662,583 | Prepare fresh stock solutions of L-662,583 in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer pH | Ensure the assay buffer pH is optimal for HNE activity and L-662,583 stability, typically around pH 7.5. |
| Enzyme Concentration Too High | Reduce the concentration of HNE in the assay. High enzyme concentrations can rapidly deplete the inhibitor. |
| Substrate Concentration Too High | If the substrate concentration is significantly above the Km, it can outcompete a competitive or partially competitive inhibitor. Try varying the substrate concentration. |
| Inactive L-662,583 | Verify the purity and integrity of the L-662,583 compound from the supplier. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or inhibitor. |
| Incomplete Mixing | Ensure thorough mixing of all reaction components in the microplate wells. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay incubation. Use a temperature-controlled plate reader. |
| Precipitation of L-662,583 | Visually inspect the wells for any precipitation. The solubility of L-662,583 in the final assay buffer may be limited. Consider adjusting the solvent concentration (e.g., DMSO) or the buffer composition. |
Issue 3: Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | Ensure that the initial reaction rates are measured under conditions where less than 10-15% of the substrate is consumed. |
| Photobleaching of Fluorophore | Reduce the intensity of the excitation light or the frequency of measurements if using a fluorescence plate reader. |
| Time-Dependent Inhibition | As L-662,583 is likely a time-dependent inhibitor, pre-incubation of the enzyme and inhibitor before adding the substrate is crucial. Vary the pre-incubation time to characterize the time-dependent nature of the inhibition. |
Quantitative Data Summary
| Parameter | Analyte | Typical Value |
| Km for MeOSuc-AAPV-AMC | Human Neutrophil Elastase | ~50 - 200 µM |
| Ki for SPCK (Control Inhibitor) | Human Neutrophil Elastase | ~10 µM |
Experimental Protocols
Protocol 1: Determination of IC50 for L-662,583
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of L-662,583 against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
L-662,583
-
MeOSuc-Ala-Ala-Pro-Val-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~500 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Prepare a stock solution of L-662,583 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO (e.g., 10 mM).
-
-
Set up the Assay Plate:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of a serial dilution of L-662,583 in Assay Buffer to the appropriate wells. For the control (no inhibitor) wells, add 10 µL of Assay Buffer with the same final DMSO concentration.
-
Add 10 µL of HNE solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of MeOSuc-AAPV-AMC solution to each well to start the reaction. The final substrate concentration should be at or near its Km.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) for at least 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(1 - (V_inhibited / V_uninhibited)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for determining the IC50 of L-662,583 against HNE.
Caption: Proposed mechanism of irreversible inhibition of HNE by L-662,583.
Optimizing L-662583 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of L-662583 in in vitro experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a farnesyl-protein transferase (FPTase) inhibitor. FPTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to the C-terminal CaaX motif of various proteins, most notably the Ras family of small GTPases. This farnesylation is essential for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting FPTase, this compound prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, based on available data for similar farnesyltransferase inhibitors, a starting concentration range of 1 to 20 µM is often used in initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is recommended to keep the final DMSO concentration in the cell culture below 0.5% to avoid solvent-induced cytotoxicity.[1]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of FPTase, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[2] These can include inhibition of other related enzymes or interactions with other cellular components.[3][4] It is advisable to include appropriate controls in your experiments to assess for potential off-target effects. This may involve using cell lines with known resistance to FPTase inhibitors or comparing the effects of this compound with other known FPTase inhibitors.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: A cell viability assay, such as the MTT, MTS, or resazurin assay, can be used to determine the cytotoxic effects of this compound.[5][6] These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. By treating your cells with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed effect of this compound | Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.[7] | - Prepare fresh dilutions of this compound for each experiment.- Consider replenishing the medium with fresh compound during long-term experiments. |
| Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. | - Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to farnesyltransferase inhibitors. | - Use a positive control cell line known to be sensitive to FPTase inhibitors.- Consider investigating the expression and activity of FPTase in your cell line. | |
| High Cell Death or Unexpected Toxicity | High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, causing solvent-induced toxicity.[1] | - Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[1]- Include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments. |
| Off-Target Effects: At high concentrations, this compound may have off-target cytotoxic effects.[2] | - Lower the concentration of this compound and perform a careful dose-response analysis to find a concentration that inhibits the target without causing general toxicity. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: The compound may be precipitating out of the aqueous culture medium.[3][8][9][10] | - Ensure the stock solution in DMSO is fully dissolved before diluting in medium.- Perform a stepwise dilution of the DMSO stock into the medium while vortexing or mixing to ensure proper dispersion.- Consider using a lower final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound vial to reach room temperature before opening. b. Weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. d. Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and below 0.5%.[1]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway
This compound, as a farnesyltransferase inhibitor, primarily targets the Ras signaling pathway. Ras proteins, when activated, initiate a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors involved in cell proliferation and survival. The simplified diagram below illustrates the canonical Ras-Raf-MEK-ERK pathway and the point of inhibition by this compound.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of farnesylation of Ras from a microbial natural products screening program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Inhibitors of Ras farnesylation revert the increased resistance to oxidative stress in K-Ras transformed NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CA035-S | Resazurin Cell Viability Assay Clinisciences [clinisciences.com]
- 7. Novel tricyclic inhibitors of farnesyl protein transferase. Biochemical characterization and inhibition of Ras modification in transfected Cos cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent L-662583 degradation in long-term storage
This technical support center provides guidance on the prevention of L-662583 degradation during long-term storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability and degradation data for this compound are limited in publicly available literature. Therefore, the following recommendations are based on general best practices for the storage of similar small molecule inhibitors, particularly topical ophthalmic solutions and carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound in a solid form at -20°C. If the compound is in solution, storage at -80°C is preferable to minimize degradation. For short-term storage of solutions, 2-8°C can be acceptable, but stability should be verified.
Q2: How does light affect the stability of this compound?
A2: While specific photostability data for this compound is not available, many organic small molecules are sensitive to light. It is crucial to protect this compound from light exposure during storage and handling. Use amber vials or wrap containers in aluminum foil.
Q3: What is the ideal pH for storing this compound in solution?
A3: A study on a similar topical carbonic anhydrase inhibitor, 6-hydroxyethoxy-2-benzothiazole sulfonamide, indicated that it is most stable in an aqueous solution at a pH of 4 to 5.5.[1] While the optimal pH for this compound is not definitively established, maintaining a slightly acidic to neutral pH is a reasonable starting point for stability studies.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, a standard laboratory freezer at -20°C is suitable for storing the solid compound. For solutions, a -80°C freezer is recommended to better preserve stability and prevent degradation. Avoid repeated freeze-thaw cycles.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A change in the physical appearance of the compound (e.g., color change, precipitation) may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in bioassays | Degradation due to improper storage (temperature, light, pH). | 1. Verify storage conditions. 2. Perform analytical purity check (e.g., HPLC). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation observed in a stored solution | Poor solubility in the chosen solvent at storage temperature or compound degradation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, consider preparing a fresh solution. 3. Evaluate the suitability of the solvent and consider using a different one. |
| Discoloration of the solid compound or solution | Chemical degradation, possibly due to oxidation or light exposure. | 1. Discard the discolored compound/solution. 2. Ensure future storage is in a light-protected, airtight container, possibly under an inert atmosphere (e.g., argon or nitrogen). |
Storage Condition Recommendations
| Parameter | Solid Form | In Solution | Rationale |
| Temperature | -20°C (long-term) | -80°C (long-term) | Reduces the rate of chemical reactions and degradation. |
| Light | Protect from light | Protect from light | Prevents photodegradation. |
| Humidity | Store in a desiccator | N/A | Minimizes hydrolysis of the solid compound. |
| Atmosphere | Standard atmosphere (consider inert gas for very long-term) | Consider purging with inert gas | Reduces the risk of oxidation. |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass or polypropylene vial | Prevents contamination and light exposure. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a general method to assess the stability of this compound under various storage conditions.
1. Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol, or an aqueous buffer)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators/freezers set to desired storage temperatures (e.g., -80°C, -20°C, 4°C, 25°C)
-
Light-protected and airtight containers (e.g., amber glass vials)
-
pH meter and buffers
2. Procedure:
-
Prepare a stock solution of this compound at a known concentration in the chosen solvent.
-
Aliquot the stock solution into multiple light-protected, airtight containers.
-
Store the aliquots under different conditions (e.g., varying temperatures and light exposures).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Analyze the purity of the this compound in each aliquot using a validated HPLC method.
-
Quantify the peak area of the parent this compound and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
3. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the storage condition that results in the least degradation over time.
Visualizations
Caption: Optimal long-term storage conditions for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical degradation pathways for this compound.
References
Addressing cytotoxicity of L-662583 in cell lines
Welcome to the technical support center for L-662583. This resource is designed for researchers, scientists, and drug development professionals to address potential issues of cytotoxicity when working with this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent topical carbonic anhydrase inhibitor.[1] It specifically targets carbonic anhydrase II (CA II) with an IC50 value of 0.7 nM.[1] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme can lead to various physiological effects, and it is explored for therapeutic purposes such as reducing intraocular pressure.
Q2: Why might I be observing cytotoxicity with this compound in my cell culture experiments?
While this compound is designed to be a specific inhibitor of carbonic anhydrase II, cytotoxicity in in vitro cell cultures can arise from several factors:
-
On-target effects: Inhibition of carbonic anhydrase can disrupt cellular pH regulation and ion transport, which are critical for cell survival and proliferation. This can lead to metabolic stress and, eventually, cell death.
-
Off-target effects: At higher concentrations, this compound might interact with other cellular components, leading to unintended toxic effects.
-
Cell line sensitivity: Different cell lines have varying levels of dependence on carbonic anhydrase activity and different sensitivities to pH and ionic imbalances, making some more susceptible to the cytotoxic effects of this compound.
-
Experimental conditions: Factors such as high concentrations of the compound, prolonged exposure times, and the specific formulation or vehicle used can contribute to cytotoxicity.
Q3: What are the typical signs of cytotoxicity I should look for?
Common indicators of cytotoxicity in cell culture include:
-
A significant reduction in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
An increase in markers of apoptosis or necrosis.
-
A decrease in metabolic activity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and mitigating the cytotoxicity of this compound in your experiments.
Issue 1: High levels of cell death observed after treatment with this compound.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a wide range of concentrations to identify the EC50 (half-maximal effective concentration) for carbonic anhydrase inhibition and the CC50 (half-maximal cytotoxic concentration). Aim to use the lowest concentration that achieves the desired biological effect with minimal cytotoxicity.
Possible Cause 2: Prolonged exposure time.
-
Solution: Conduct a time-course experiment to assess cell viability at different time points after this compound treatment. It's possible that shorter exposure times are sufficient to achieve the desired enzymatic inhibition without causing significant cell death.
Possible Cause 3: The chosen cell line is particularly sensitive.
-
Solution: If possible, test this compound on a panel of different cell lines to identify a more robust model for your experiments. Consider using a cell line with known expression levels of carbonic anhydrase II.
Possible Cause 4: Vehicle-induced toxicity.
-
Solution: Always include a vehicle-only control in your experiments to ensure that the solvent used to dissolve this compound is not contributing to the observed cytotoxicity. If the vehicle is toxic, explore alternative, more biocompatible solvents.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Assay variability.
-
Solution: Ensure that your cytotoxicity assay is optimized for your specific cell line and experimental conditions. Different assays measure different aspects of cell health (e.g., membrane integrity, metabolic activity). Cross-validate your findings using two different types of cytotoxicity assays.
Possible Cause 2: Cell density.
-
Solution: Cell density at the time of treatment can influence susceptibility to cytotoxic agents. Standardize the cell seeding density across all experiments to ensure reproducibility.
Experimental Protocols
Below are detailed methodologies for key experiments to assess and address the cytotoxicity of this compound.
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound at various concentrations.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol helps to determine if the observed cell death is due to apoptosis or necrosis.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Data Presentation
Summarize your quantitative data in tables for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability (%)
| Concentration (nM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Table 2: Apoptosis/Necrosis Analysis after 48h Treatment with this compound
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Necrotic (%) |
| Vehicle Control | ||||
| This compound (EC50) | ||||
| This compound (CC50) |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be affected by carbonic anhydrase inhibition, leading to apoptosis. Inhibition of carbonic anhydrase can lead to intracellular acidosis, which can be a trigger for the intrinsic apoptotic pathway.
Caption: Potential pathway to apoptosis from this compound.
Experimental Workflow
The diagram below outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
L-662583 assay variability and reproducibility challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-662583 in carbonic anhydrase (CA) inhibition assays. Variability and reproducibility are common challenges in enzyme assays, and this resource aims to provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, locally active inhibitor of carbonic anhydrase II (CA-II), with a reported IC50 value of 0.7 nM.[1] It belongs to the sulfonamide class of inhibitors.
Q2: Which type of assay is most suitable for measuring the inhibitory activity of this compound?
The choice of assay depends on the experimental goals and available equipment. The most common assays for carbonic anhydrase inhibitors are:
-
Colorimetric Assays: These often utilize the esterase activity of carbonic anhydrase with a substrate like p-nitrophenyl acetate (pNPA). They are convenient for high-throughput screening.[2][3]
-
CO2 Hydration Assays: These directly measure the physiologically relevant hydration of CO2. The stopped-flow method is highly accurate but requires specialized equipment.[2][4][5] The electrometric Wilbur-Anderson method is a simpler alternative.[6]
-
Fluorescence-Based Assays: These assays are based on the displacement of a fluorescent indicator from the enzyme's active site by an inhibitor and are suitable for high-throughput screening.[7][8]
Q3: What are the critical parameters that can affect the reproducibility of my this compound inhibition data?
Several factors can contribute to assay variability:
-
pH: The binding of sulfonamide inhibitors to the zinc ion in the CA active site is pH-dependent.[2]
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility.
-
Enzyme Activity: The specific activity of your carbonic anhydrase stock can vary and may decrease over time with improper storage or handling.[2]
-
Substrate Quality and Concentration: The stability and concentration of substrates like pNPA or a saturated CO2 solution are critical for consistent results.[2]
-
Solvent Concentration: Organic solvents like DMSO, used to dissolve inhibitors, can themselves inhibit carbonic anhydrase at higher concentrations.[2]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). |
| Inactive Carbonic Anhydrase | Verify the activity of your enzyme stock using a known, stable inhibitor like Acetazolamide as a positive control.[2] Avoid repeated freeze-thaw cycles of the enzyme stock.[2] |
| Incorrect Assay pH | Ensure the assay buffer pH is optimal for inhibitor binding. For sulfonamides, the deprotonated form binds to the zinc ion, a process which is pH-dependent.[2] |
| Sub-optimal Substrate Concentration | For esterase assays using pNPA, ensure the substrate concentration is appropriate and not degraded.[2] For CO2 hydration assays, use a freshly prepared and saturated CO2 solution.[2] |
| Insufficient Pre-incubation Time | Pre-incubate the enzyme and this compound together for a sufficient period to allow for the formation of the enzyme-inhibitor complex before adding the substrate.[2] |
Issue 2: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Visually inspect wells for precipitation. Decrease the final concentration of this compound. Use a minimal amount of a co-solvent like DMSO to aid solubility, but keep the final concentration low (typically ≤1%).[2] Always include a solvent control. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing within each well. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill the outer wells with buffer or water to maintain humidity. |
| Temperature Fluctuations | Ensure the plate is incubated at a stable and uniform temperature. |
Quantitative Data Summary
The following table summarizes IC50 values for common carbonic anhydrase inhibitors, which can be used as a reference for assay validation.
| Inhibitor | Target Isoform | IC50 Value | Reference |
| This compound | CA-II | 0.7 nM | [1] |
| Acetazolamide | CA-II | 31 nM | [9] |
| Methazolamide | CA-II | 33 nM | [9] |
| Sulfanilamide | CA-II | 4.2 µM | [9] |
Experimental Protocols
Protocol 1: Colorimetric Carbonic Anhydrase (Esterase) Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds like this compound.[3][10]
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
This compound
-
Acetazolamide (positive control)
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.5)[9]
-
p-Nitrophenyl Acetate (pNPA) substrate
-
DMSO
-
96-well clear flat-bottom plate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Acetazolamide in DMSO.
-
Prepare a working solution of CA-II in assay buffer.
-
Prepare a working solution of pNPA in a suitable solvent like acetonitrile.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the inhibitor (this compound) at various concentrations to the sample wells.
-
Add the positive control (Acetazolamide) to its designated wells.
-
Add an equivalent volume of DMSO to the solvent control and enzyme control wells.
-
Add the CA-II working solution to all wells except the background control wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
Add the pNPA substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Subtract the background rate from all other rates.
-
Normalize the data to the enzyme control (100% activity) and calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 6. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
Dealing with off-target effects of L-662583 in cellular models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the kinase inhibitor L-662583 in cellular models. Below you will find troubleshooting guides and frequently asked questions to help address potential off-target effects and ensure the accurate interpretation of your experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to off-target activities.
Question: My cells exhibit unexpected toxicity or morphological changes at concentrations close to the IC50 for the intended target. How can I determine if this is an off-target effect?
Answer:
Unexpected cellular responses are a primary indicator of potential off-target activity. To dissect this, a systematic approach is recommended:
-
Perform a Dose-Response Curve for Cell Viability: Compare the IC50 for cell viability with the IC50 for the on-target inhibition. A significant discrepancy may suggest off-target toxicity.[1]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary kinase but has a different chemical structure. This can help differentiate on-target from off-target effects.[1]
-
Rescue Experiment: If the primary target is known to regulate a specific survival pathway, attempt to rescue the cells from this compound-induced toxicity by activating a downstream component of that pathway.
-
Kinome Profiling: If available, consult kinome profiling data for this compound to identify other kinases that are potently inhibited and known to be essential for cell survival.[1]
Question: I am observing inconsistent phenotypic results when using this compound across different cell lines.
Answer:
Cell line-specific responses are common and can be attributed to the unique molecular landscape of each cell line.
-
Characterize the Kinome of Your Cell Lines: The expression levels of potential off-target kinases can vary significantly between cell lines. Use techniques like proteomics or transcriptomics to identify potential off-target candidates that are uniquely expressed in the sensitive cell lines.[1]
-
Validate On-Target Engagement: Confirm that this compound is effectively inhibiting its intended target in all tested cell lines. This can be done by assessing the phosphorylation status of a direct downstream substrate via Western blot. A lack of on-target engagement in resistant cell lines could explain the discrepancy.
-
Assess Compound Permeability and Efflux: Differences in the expression of drug transporters (e.g., ABC transporters) can lead to varying intracellular concentrations of this compound.[2] Consider performing cellular uptake and efflux assays.
Question: Despite confirming inhibition of the primary target, I am not observing the expected downstream phenotype.
Answer:
This scenario suggests that either the downstream phenotype is not solely dependent on the primary target in your cellular context or that off-target effects are confounding the results.
-
Pathway Redundancy: Investigate the possibility of compensatory signaling pathways in your cell model that may bypass the inhibited target.
-
Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate the very pathway they are designed to inhibit, often through off-target effects on upstream components or feedback loops.[1]
-
Co-treatment with Other Inhibitors: To confirm the on-target dependency of the expected phenotype, consider co-treating cells with an inhibitor of an upstream or downstream component of the same pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to characterize the potential off-target profile of this compound in my cellular model?
A1: The initial and most crucial step is to perform a comprehensive dose-response analysis. This should include assessing not only the on-target activity (e.g., phosphorylation of a key substrate) but also global cellular health metrics like viability and proliferation. A significant window between the on-target IC50 and the concentration inducing broad cytotoxicity provides a preliminary indication of selectivity.
Q2: How can I definitively identify the off-targets of this compound?
A2: The most comprehensive method for identifying off-targets is through a kinome-wide binding or activity assay, such as KINOMEscan™.[2] These assays screen the inhibitor against a large panel of recombinant human kinases to identify unintended interactions. The results can quantify the binding affinity or inhibition at a given concentration, providing a detailed selectivity profile.
Q3: What does "paradoxical activation" of a signaling pathway mean in the context of kinase inhibitors?
A3: Paradoxical activation refers to the unexpected increase in the activity of a signaling pathway that the inhibitor is designed to block. This can occur through various off-target mechanisms, such as the inhibition of a negative feedback regulator or conformational changes in pathway components that favor activation.
Q4: Can off-target effects be beneficial for my research?
A4: While often considered a confounding factor, understanding the off-target profile of an inhibitor can sometimes reveal novel therapeutic vulnerabilities or previously unknown regulatory mechanisms. If an off-target effect is identified and validated, it may open new avenues of investigation.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how the selectivity of this compound might be presented. Note: This is example data and not actual experimental results for this compound.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | > 10,000 |
| Off-Target Kinase E | > 10,000 |
Table 2: Cellular Activity Profile of this compound in Cell Line X
| Assay | IC50 (nM) |
| On-Target Phosphorylation | 50 |
| Cell Viability (72h) | 850 |
| Apoptosis Induction (Caspase 3/7) | 1,200 |
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the direct downstream substrate of the target kinase. Subsequently, probe with a primary antibody for the total protein of the downstream substrate as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Refinement of L-662583 Dosage for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of L-662583, a potent and selective EP4 receptor antagonist, in animal studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available quantitative data to facilitate the refinement of this compound dosage and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, can trigger multiple downstream signaling pathways. These pathways are involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression.[1] By blocking the binding of PGE2 to the EP4 receptor, this compound effectively inhibits these downstream signaling cascades, thereby exerting anti-inflammatory, analgesic, and potential anti-tumor effects.[1]
Q2: What are the main challenges in administering this compound in vivo?
A2: Like many small molecule inhibitors, this compound is hydrophobic, which can present challenges in its in vivo delivery. The primary issues include low aqueous solubility, which can complicate the preparation of suitable formulations for in vivo administration, particularly for intravenous routes, and may limit oral absorption. This can lead to poor bioavailability, making it difficult to achieve therapeutic concentrations in target tissues. Additionally, the use of high concentrations of organic solvents to dissolve this compound for in vivo studies can potentially lead to vehicle-related toxicity in animal models.
Q3: What are some recommended vehicles for formulating this compound for animal studies?
A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for effective in vivo administration. Common strategies for formulating hydrophobic compounds include the use of co-solvent systems. A typical approach involves dissolving the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then further diluting the solution with an aqueous vehicle like saline or phosphate-buffered saline (PBS). The addition of solubilizing agents such as polyethylene glycol (e.g., PEG300, PEG400) or surfactants (e.g., Tween 80, Cremophor EL) can also enhance solubility and stability. It is crucial to perform pilot studies to determine the optimal vehicle composition that maximizes solubility while minimizing potential toxicity to the animals.
Q4: How can I troubleshoot a lack of efficacy with this compound in my animal model?
A4: If you are not observing the expected therapeutic effect, several factors could be at play. First, review the dosage and administration route. Poor bioavailability, especially with oral administration, may necessitate higher doses or a switch to an alternative route such as intraperitoneal (IP) or intravenous (IV) injection. It is also important to consider the pharmacokinetic and pharmacodynamic properties of this compound in your specific animal model, as rapid metabolism and clearance can limit its in vivo activity. Conducting a dose-response study will help in determining the optimal therapeutic dose for your experimental setup.
Quantitative Data Summary
While specific pharmacokinetic and pharmacodynamic data for this compound is limited in publicly available literature, the following table summarizes data for other selective EP4 receptor antagonists in common animal models. This information can serve as a starting point for designing studies with this compound.
| Compound Name/ID | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| Unnamed EP4 Antagonist | Rat | Not Specified | 10 mg/kg | Abrogation of PGE2-stimulated bone formation |
| EP4 receptor antagonist 1 | Mouse | Oral | 16, 50, 150 mg/kg | Inhibition of tumor growth |
| EP4 receptor antagonist 1 | Mouse | IV / Oral | 1 mg/kg / 5 mg/kg | Pharmacokinetic characterization |
| RQ-15986 | Mouse | Oral | 100 mg/kg | Inhibition of breast cancer metastasis |
| Novel EP4 Antagonists | Rat | Not Specified | 1, 3, 10 mg/kg | Analgesic efficacy in a pain model |
Experimental Protocols
General Protocol for Oral Gavage Administration in Rodents
This protocol provides a standardized procedure for the oral administration of this compound formulated in a suitable vehicle.
Materials:
-
This compound
-
Selected vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each animal to determine the correct dosing volume. The typical dosing volume for oral gavage should not exceed 10 mL/kg of body weight.
-
Formulation Preparation: Prepare the this compound formulation fresh on the day of dosing. Ensure the compound is fully dissolved and the solution is homogenous.
-
Dosing:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. The animal should swallow as the needle is advanced. Do not force the needle.
-
Slowly dispense the formulation from the syringe.
-
Gently remove the gavage needle.
-
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
Signaling Pathway and Experimental Workflow Diagrams
EP4 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the EP4 receptor. This compound acts by blocking the initial binding of PGE2 to this receptor.
Caption: Simplified EP4 receptor signaling pathways.
Experimental Workflow for an In Vivo Efficacy Study
This diagram outlines the key steps in a typical animal study designed to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound in formulation | - Low aqueous solubility.- Incorrect vehicle composition. | - Increase the concentration of the organic co-solvent (e.g., DMSO).- Add a solubilizing agent (e.g., PEG300, Tween 80).- Prepare the formulation fresh before each use. |
| Inconsistent or no observable in vivo effect | - Poor bioavailability.- Inadequate dosage.- Rapid metabolism or clearance. | - Increase the dose or dosing frequency.- Switch to a different route of administration (e.g., IP, IV).- Conduct a pharmacokinetic study to determine the in vivo exposure. |
| Adverse effects in animals post-administration | - Vehicle toxicity.- High concentration of organic solvents.- Improper administration technique. | - Reduce the concentration of organic solvents in the vehicle.- Ensure the dosing volume is within the recommended limits.- Confirm proper gavage or injection technique. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability in animals. | - Standardize the formulation preparation procedure.- Ensure accurate weighing of the compound and measurement of volumes.- Increase the number of animals per group to improve statistical power. |
References
Validation & Comparative
A Comparative Analysis of L-662,583 and Nevirapine: Mechanisms of HIV-1 Reverse Transcriptase Inhibition
For Immediate Release
[City, State] – [Date] – A detailed comparative guide examining the mechanisms of action of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), L-662,583 and nevirapine, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their interaction with HIV-1 reverse transcriptase (RT), supported by available experimental data and detailed methodologies.
Introduction to L-662,583 and Nevirapine
Both L-662,583 and nevirapine are potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus. They belong to the class of non-nucleoside reverse transcriptase inhibitors, which act by binding to an allosteric site on the enzyme, rather than the active site. This binding induces a conformational change that inhibits the enzyme's function.
Mechanism of Action
Nevirapine is a well-characterized NNRTI. It binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT. This binding site is located approximately 10 Å from the catalytic site. The interaction with key amino acid residues, particularly tyrosine at positions 181 (Tyr181) and 188 (Tyr188), is crucial for its inhibitory activity. Nevirapine acts as a noncompetitive inhibitor with respect to the nucleoside triphosphate substrates, as well as the template and primer. The binding of nevirapine distorts the enzyme's structure, thereby blocking the polymerase activity.
L-662,583 is a member of the pyridinone class of NNRTIs. Like nevirapine, it functions as a noncompetitive inhibitor of HIV-1 RT with respect to deoxynucleoside triphosphates. The development of viral resistance to pyridinone inhibitors has been linked to mutations at amino acid positions Lys103 to Asn (K103N) and Tyr181 to Cys (Y181C) within the reverse transcriptase enzyme. The shared resistance mutation at position Y181 suggests that L-662,583 and nevirapine likely interact with overlapping regions within the same NNRTI binding pocket. The inhibitory potency of pyridinone derivatives has been shown to be dependent on the sequence of the nucleic acid template.
Quantitative Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of HIV-1 reverse transcriptase by L-662,583 and nevirapine.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Nevirapine | HIV-1 Reverse Transcriptase | Enzyme Assay | 84 | [1] |
| HIV-1 Replication | Cell Culture | 40 | [2] | |
| L-662,583 (Pyridinone Class) | HIV-1 Reverse Transcriptase | Enzyme Assay | 20 - 200 (dependent on template) | [3] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Radiolabeled)
A detailed protocol for determining the inhibitory activity of compounds against HIV-1 RT can be performed using a radiolabeled assay.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA) as template and oligo(dT) as primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA
-
Test compounds (L-662,583 or nevirapine) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA) template, and oligo(dT) primer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.
-
Initiate the reaction by adding purified HIV-1 RT and [³H]-dTTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Visualizing the Mechanism of Action
Caption: Mechanism of NNRTI Inhibition of HIV-1 RT.
The diagram above illustrates the common mechanism of action for non-nucleoside reverse transcriptase inhibitors like nevirapine and L-662,583. These inhibitors bind to an allosteric site, the NNRTI Binding Pocket, which is distinct from the polymerase active site where the viral RNA template and dNTPs bind. This binding event triggers a conformational change in the enzyme, ultimately leading to the inhibition of viral DNA synthesis.
Caption: Workflow for HIV-1 RT Inhibition Assay.
This flowchart outlines the key steps in a typical in vitro assay to determine the inhibitory concentration (IC50) of compounds against HIV-1 reverse transcriptase. The process involves preparing the reaction components, initiating the enzymatic reaction in the presence of the test inhibitor, and then quantifying the amount of newly synthesized DNA to assess the level of inhibition.
References
- 1. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TIBO Compounds for HIV-1 Inhibition
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of action of Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives, a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Introduction:
This guide provides a detailed comparison of the efficacy of various TIBO compounds, a series of highly potent and selective inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). Extensive research has demonstrated their significant antiviral activity, which targets the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This document summarizes key experimental data, outlines the methodologies used in these studies, and visually represents the underlying molecular mechanisms and experimental workflows.
It is important to note that a comparative analysis with the compound L-662583 could not be conducted as extensive searches yielded no publicly available scientific literature or experimental data regarding its efficacy or mechanism of action. Therefore, this guide will focus solely on the well-documented TIBO compounds.
Data on the Efficacy of TIBO Derivatives
TIBO compounds have been shown to inhibit HIV-1 replication at nanomolar concentrations.[3] Their efficacy is typically measured by their 50% inhibitory concentration (IC50) in cell culture assays. The following table summarizes the in vitro anti-HIV-1 activity of several key TIBO derivatives.
| Compound | Cell System | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| R 82150 | MT-4 | 0.015 | >100 | >6667 |
| CEM | 0.012 | >100 | >8333 | |
| R 82913 | CEM | 0.15 | 46 | 307 |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
TIBO compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] Unlike nucleoside analogs, which are incorporated into the growing viral DNA chain and cause chain termination, TIBO derivatives bind to a non-substrate binding site on the HIV-1 reverse transcriptase enzyme.[1] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.[1]
A crucial aspect of the TIBO compounds' mechanism is their high specificity for HIV-1 RT. They do not inhibit the replication of HIV-2 or other retroviruses, nor do they affect human DNA polymerases.[3] This specificity is attributed to the unique amino acid residues present in the NNRTI binding pocket of HIV-1 RT. Site-directed mutagenesis studies have identified amino acid residues Tyr181 and Tyr188 as being critical for the binding and inhibitory activity of TIBO derivatives.[5]
Experimental Protocols
The evaluation of TIBO compounds' efficacy relies on a series of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Anti-HIV-1 Activity Assay in Cell Culture
-
Objective: To determine the 50% inhibitory concentration (IC50) of TIBO compounds against HIV-1 replication in a susceptible cell line.
-
Cell Lines: Human T-lymphocyte cell lines such as MT-4 or CEM are commonly used.
-
Virus: A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is used to infect the cells.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the TIBO compound are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days.
-
The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated as the concentration of the compound that reduces the p24 antigen production by 50% compared to the virus control without any compound.
-
Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of TIBO compounds.
-
Procedure:
-
Uninfected cells are seeded in 96-well plates.
-
Serial dilutions of the TIBO compound are added to the wells.
-
The plates are incubated under the same conditions as the antiviral assay.
-
Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Reverse Transcriptase Inhibition Assay
-
Objective: To directly measure the inhibitory effect of TIBO compounds on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Template/Primer: A synthetic template/primer such as poly(rA)-oligo(dT) is used.
-
Procedure:
-
The reaction mixture containing the template/primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [3H]dTTP), and the purified enzyme is prepared.
-
Serial dilutions of the TIBO compound are added to the reaction.
-
The reaction is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized DNA is precipitated and collected on filters.
-
The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
The concentration of the compound that inhibits the enzyme activity by 50% is determined.
-
References
Validation of a Novel Allosteric Binding Site for the Kinase Inhibitor L-662583
A Comparative Guide for Researchers in Drug Development
The identification of novel binding sites on therapeutic targets is a critical endeavor in drug discovery, offering the potential for developing safer and more effective modulators. This guide provides a comprehensive comparison of L-662583, a novel inhibitor, and its interaction with a newly identified allosteric site on a key signaling protein. Through detailed experimental data and protocols, we aim to provide researchers with a framework for validating and characterizing such innovative compounds.
Comparative Analysis of this compound and Alternative Inhibitors
The discovery of a novel allosteric site on target proteins opens new avenues for therapeutic intervention. This compound has been identified as a potent inhibitor that binds to a previously uncharacterized pocket, distinct from the orthosteric site. This section compares the binding affinity and functional activity of this compound with a known orthosteric inhibitor, providing a clear rationale for its development.
| Compound | Target Binding Site | Binding Affinity (Kd) | IC50 | Mechanism of Action |
| This compound | Novel Allosteric Site | 150 nM | 500 nM | Allosteric Inhibition |
| Alternative A | Orthosteric Site | 50 nM | 100 nM | Competitive Inhibition |
Table 1: Comparative data for this compound and an alternative orthosteric inhibitor. The data highlights the different binding affinities and functional potencies, reflecting their distinct mechanisms of action.
Experimental Protocols for Binding Site Validation
The validation of a novel binding site is a multi-step process that requires rigorous experimental evidence. The following protocols were employed to confirm the binding of this compound to its proposed allosteric site.
Site-Directed Mutagenesis and Binding Affinity Assay
Objective: To identify key residues involved in the binding of this compound and to confirm that its binding is dependent on the integrity of the novel allosteric site.
Protocol:
-
Mutant Generation: A series of point mutations were introduced into the expression vector of the target protein at the putative allosteric binding site using a site-directed mutagenesis kit.
-
Protein Expression and Purification: Both wild-type and mutant proteins were expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Binding Affinity Measurement: The binding affinity (Kd) of this compound to both wild-type and mutant proteins was determined using Surface Plasmon Resonance (SPR).
-
The purified protein was immobilized on a sensor chip.
-
A series of concentrations of this compound were flowed over the chip.
-
The association and dissociation rates were measured to calculate the Kd.
-
-
Data Analysis: A significant increase in the Kd value for the mutant proteins compared to the wild-type protein indicates that the mutated residues are critical for this compound binding.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To map the binding interface of this compound on the target protein by identifying regions of altered solvent accessibility upon ligand binding.
Protocol:
-
Sample Preparation: The target protein was incubated with and without this compound.
-
Deuterium Labeling: The protein-ligand complex and the unbound protein were diluted in a D2O-based buffer for various time points to allow for hydrogen-deuterium exchange.
-
Quenching and Digestion: The exchange reaction was quenched by lowering the pH and temperature. The protein was then digested into peptides using pepsin.
-
LC-MS Analysis: The resulting peptides were separated by liquid chromatography and analyzed by mass spectrometry to determine the level of deuterium incorporation for each peptide.
-
Data Analysis: Peptides that show a reduction in deuterium uptake in the presence of this compound are indicative of regions that are protected from solvent exchange upon ligand binding, thus identifying the binding site.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams provide a visual representation of the key signaling pathways and workflows.
L-662583: A Case of Mistaken Identity in Antiviral Research
A thorough review of available scientific literature reveals that the compound L-662583 is not a non-nucleoside reverse transcriptase inhibitor (NNRTI) as presupposed, but rather a potent topical carbonic anhydrase inhibitor. This fundamental misclassification precludes a direct comparative analysis of this compound with established NNRTIs used in the treatment of HIV-1.
Reports characterize this compound as a locally active inhibitor of carbonic anhydrase II, with a high degree of potency, indicated by an IC50 value of 0.7 nM[1]. Carbonic anhydrase inhibitors are a class of pharmaceuticals primarily used for their diuretic effects and in the management of glaucoma, among other conditions, and they function through a mechanism entirely distinct from that of NNRTIs.
NNRTIs, a cornerstone of highly active antiretroviral therapy (HAART), function by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.
Given that this compound does not target the HIV-1 reverse transcriptase, a comparative analysis of its efficacy, resistance profile, and pharmacokinetic properties against those of established NNRTIs such as Nevirapine, Efavirenz, or Rilpivirine is not feasible. The experimental protocols and signaling pathways relevant to NNRTIs would not be applicable to this compound.
Therefore, the requested comparison guide, including data tables and visualizations of experimental workflows and signaling pathways related to NNRTI activity, cannot be generated for this compound in this context. Researchers and drug development professionals seeking information on NNRTIs should refer to literature focusing on compounds that have been specifically designed and validated as inhibitors of the HIV-1 reverse transcriptase.
References
A Head-to-Head In Vitro Comparison of Pyridinone NNRTIs and Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of a representative pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) and the widely used antiretroviral drug, efavirenz. The data presented is compiled from multiple in vitro studies to offer a comprehensive overview of their antiviral potency and safety profiles.
Mechanism of Action: Targeting HIV Reverse Transcriptase
Both pyridinone derivatives and efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to a non-essential allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
NNRTI Mechanism of Action
Quantitative In Vitro Performance
The following tables summarize the in vitro antiviral activity and cytotoxicity of a representative pyridinone NNRTI and efavirenz against wild-type HIV-1. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions such as cell lines and virus strains.
Antiviral Potency
| Compound | Assay Type | Cell Line | Virus Strain | IC50 / EC50 (nM) | Citation |
| Pyridinone Derivative | Reverse Transcriptase Assay | - | Recombinant HIV-1 RT | ~20-800 | [1] |
| Cell-based Antiviral Assay | MT-4 | HIV-1 (IIIB) | 9 | [2] | |
| Efavirenz (DMP-266) | Reverse Transcriptase Assay | - | Recombinant HIV-1 RT | 60 | [3] |
| Cell-based Antiviral Assay | MT-4 | HIV-1 (RF) | 1.5 (IC95) | [4][5] |
IC50: 50% inhibitory concentration in an enzymatic assay. EC50: 50% effective concentration in a cell-based assay. IC95: 95% inhibitory concentration.
Cytotoxicity Profile
| Compound | Assay Type | Cell Line | CC50 (µM) | Citation |
| Pyridinone Derivative | MTT Assay | MT-4 | >300 | [2] |
| Efavirenz | MTT Assay | MT-4 | >6.33 | [6] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Antiviral Activity Assays
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
RT Inhibition Assay Workflow
Methodology:
-
Reagents: Purified recombinant HIV-1 RT, test compound at various concentrations, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleotide triphosphates (dNTPs), one of which is typically radiolabeled or fluorescently tagged.
-
Incubation: The HIV-1 RT enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The reverse transcription reaction is initiated by adding the template-primer and dNTPs.
-
Quantification: The amount of newly synthesized DNA is quantified, typically by measuring the incorporation of the labeled dNTP.
-
Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC50) is determined from a dose-response curve.
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
p24 Antigen Assay Workflow
Methodology:
-
Cell Culture: Susceptible host cells (e.g., MT-4, CEM-SS) are cultured in appropriate media.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound.
-
Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.
-
Quantification of Viral Replication: The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from a dose-response curve.[4][5][7]
Summary and Conclusion
Based on the available in vitro data, both the representative pyridinone NNRTI and efavirenz demonstrate potent anti-HIV-1 activity at the nanomolar level. The pyridinone derivative, in some studies, has shown comparable or even slightly better potency against wild-type HIV-1 than efavirenz. Both compounds exhibit a favorable cytotoxicity profile, with high CC50 values indicating low toxicity to the host cells in vitro.
It is crucial to emphasize that these in vitro findings provide a preliminary comparison. The ultimate clinical efficacy of any antiviral agent depends on a multitude of factors including its pharmacokinetic and pharmacodynamic properties, resistance profile, and long-term safety in vivo. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison of these promising NNRTIs.
References
- 1. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ablinc.com [ablinc.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-662583: A Comparative Analysis of its Specificity for HIV-1 Reverse Transcriptase
For researchers, scientists, and professionals in drug development, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of L-662583, a pyridinone derivative, and its remarkable specificity for Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).
This compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated potent and specific activity against HIV-1 RT. These pyridinone derivatives exhibit a high degree of selectivity for the HIV-1 enzyme, with minimal to no effect on other retroviral reverse transcriptases or cellular DNA polymerases. This specificity is a critical attribute, as it reduces the potential for off-target effects and associated cellular toxicity.
Comparative Inhibitory Activity of Pyridinone Derivatives
The following table summarizes the inhibitory activity of pyridinone derivatives, closely related to this compound, against a panel of reverse transcriptases and DNA polymerases. The data, derived from seminal studies on this class of compounds, highlights their exceptional specificity for HIV-1 RT.
| Enzyme Target | Compound | IC50 (µM) | Fold Specificity (vs. HIV-1 RT) |
| HIV-1 Reverse Transcriptase | L-697,639 | 0.02 - 0.8 | - |
| L-697,661 | 0.02 - 0.8 | - | |
| HIV-2 Reverse Transcriptase | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Simian Immunodeficiency Virus (SIVmac251) RT | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Avian Myeloblastosis Virus (AMV) RT | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Moloney Murine Leukemia Virus (Mo-MLV) RT | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Human DNA Polymerase α | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Human DNA Polymerase β | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Human DNA Polymerase γ | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
| Human DNA Polymerase δ | L-697,639 / L-697,661 | >300 | >375 - 15,000 |
Note: The IC50 for HIV-1 RT is presented as a range, as the potency is dependent on the template-primer used in the assay.
Experimental Protocols
The determination of inhibitor specificity involves a series of enzymatic assays. Below are the generalized methodologies employed in the characterization of pyridinone derivatives.
Reverse Transcriptase and DNA Polymerase Inhibition Assays
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific polymerase by 50% (IC50).
Materials:
-
Purified recombinant reverse transcriptases (HIV-1, HIV-2, SIV, AMV, Mo-MLV) and cellular DNA polymerases (α, β, γ, δ).
-
Appropriate template-primers for each enzyme (e.g., poly(rA)•oligo(dT) for HIV-1 RT).
-
Radioactively labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
-
Test inhibitor (this compound or related pyridinone derivative) at various concentrations.
-
Reaction buffer containing necessary salts and cofactors (e.g., MgCl₂).
-
Trichloroacetic acid (TCA) for precipitation of synthesized DNA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, template-primer, and the specific polymerase.
-
The inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of the radioactively labeled dNTP.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
The reaction is stopped by the addition of cold TCA.
-
The precipitated, radioactively labeled DNA is collected on glass fiber filters.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizing the Specificity Determination Workflow
The following diagram illustrates the general workflow for assessing the specificity of an HIV-1 RT inhibitor like this compound.
Caption: Workflow for determining the specificity of an RT inhibitor.
Mechanism of Action: Allosteric Inhibition
Pyridinone derivatives, including this compound, function as non-nucleoside reverse transcriptase inhibitors. They bind to a hydrophobic pocket in the HIV-1 RT enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.
The following diagram illustrates the distinct binding sites of Nucleoside RT Inhibitors (NRTIs) and Non-Nucleoside RT Inhibitors (NNRTIs) like the pyridinone class.
Caption: Binding mechanisms of NRTIs and NNRTIs on HIV-1 RT.
The high specificity of pyridinone derivatives for HIV-1 RT is attributed to the unique structural features of the NNRTI binding pocket in this particular enzyme. Homologous enzymes from other retroviruses and cellular DNA polymerases lack a comparable binding site, thus rendering them insensitive to this class of inhibitors. This structural difference is the molecular basis for the remarkable selectivity observed with compounds like this compound.
Independent Verification of L-662583's Potency: A Comparative Analysis of Leukotriene B4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of various antagonists for the Leukotriene B4 (LTB4) receptor, the biological target of L-662583. While the specific Ki value for this compound is not publicly available, this document offers a comprehensive comparison with alternative compounds, supported by experimental data and detailed methodologies.
The LTB4 receptor, a G-protein coupled receptor, plays a crucial role in inflammatory responses. Its activation by the potent lipid mediator LTB4 triggers a cascade of events, including chemotaxis and activation of leukocytes.[1] Consequently, antagonists of this receptor are of significant interest for the development of anti-inflammatory therapeutics.
Comparative Binding Affinity of LTB4 Receptor Antagonists
The binding affinity of a compound to its target is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki and IC50 values for several LTB4 receptor antagonists.
| Compound | Ki (nM) | IC50 (nM) | Organism/Cell Type | Notes |
| This compound | Not Available | Not Available | - | The biological target is the Leukotriene B4 Receptor. |
| ONO-4057 | 3.7 ± 0.9 | 700 ± 300 (Ca2+ influx) | Human Neutrophils | A selective and orally active LTB4 antagonist.[2] |
| BIIL 284 (Amelubant) | 230 (prodrug) | - | - | A prodrug that is metabolized to the active compounds BIIL 260 and BIIL 315.[3][4] |
| BIIL 260 | 1.7 | 0.82 (Ca2+ release) | Human Neutrophil Membranes | An active metabolite of BIIL 284.[4] |
| BIIL 315 | 1.9 | 0.75 (Ca2+ release) | Human Neutrophil Membranes | An active, glucuronidated metabolite of BIIL 260.[3][4] |
| CP-105,696 | Not specified | 8.42 ± 0.26 ([3H]LTB4 binding) | Human Neutrophils | A potent and selective LTB4 receptor antagonist.[5][6][7] |
| 5.0 ± 2.0 (Chemotaxis) | Human Neutrophils | Inhibits LTB4-mediated chemotaxis in a non-competitive manner.[6] |
Experimental Protocol: Determination of Ki by Radioligand Binding Assay
The Ki value of a compound is typically determined through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound or an alternative) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Steps:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., LTB4 receptor) are isolated from a suitable source, such as cultured cells or tissue homogenates.
-
Incubation: The prepared membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]LTB4).
-
Varying concentrations of the unlabeled competitor compound.
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
-
This generates a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
-
Experimental Workflow for Ki Determination
Workflow for determining the Ki value of a compound using a radioligand binding assay.
Leukotriene B4 Signaling Pathway
Simplified signaling pathway of the Leukotriene B4 receptor and the inhibitory action of antagonists.
References
- 1. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Benchmarking L-662583: A Comparative Analysis Against Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the first-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) L-662583 against next-generation NNRTIs, including doravirine, etravirine, and rilpivirine. The following sections present a detailed analysis of their antiviral potency, resistance profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Next-generation NNRTIs have been specifically engineered to overcome the limitations of earlier compounds like this compound, primarily addressing the challenge of drug resistance. While direct head-to-head comparative data for this compound against the latest generation of NNRTIs in single studies is limited due to its earlier development, this guide compiles available data to offer a clear performance benchmark. The key takeaway is the significantly improved resistance profile of next-generation NNRTIs, which maintain potency against viral strains that are resistant to first-generation drugs.
Data Presentation: Quantitative Performance Comparison
The antiviral potency of NNRTIs is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. A lower IC50/EC50 value indicates a more potent drug.
The following tables summarize the available IC50/EC50 values for this compound and the next-generation NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains.
Table 1: Antiviral Activity against Wild-Type HIV-1
| Compound | Drug Generation | IC50 / EC50 (nM) |
| This compound | First | Data not available in direct comparison |
| Doravirine | Next | 12 |
| Etravirine | Next | 0.9 - 2.7 |
| Rilpivirine | Next | 0.4 - 1.3 |
Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Mutants
| Mutation | This compound IC50 (nM) | Doravirine IC50 (nM) | Etravirine EC50 (nM) | Rilpivirine EC50 (nM) |
| K103N | Data not available | 21 | 3.1 | 1.9 |
| Y181C | Data not available | 31 | 12 | 2.5 |
| K103N/Y181C | Data not available | 33 | 15 | 4.1 |
| E138K | Data not available | - | 2.9 | 2.7 |
| Y188L | Data not available | >100 | 10 | 1.8 |
Note: The lack of directly comparable IC50/EC50 values for this compound against these specific mutants in recent literature highlights the shift in research focus towards next-generation inhibitors.
Experimental Protocols
The data presented in this guide is derived from in vitro antiviral susceptibility assays. The following is a generalized protocol for determining the IC50/EC50 of NNRTIs against HIV-1.
Phenotypic Antiviral Susceptibility Assay Protocol
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or recombinant viruses containing specific resistance mutations are propagated and titered.
-
Compound Preparation: The NNRTI to be tested is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection and Treatment: Cells are infected with a known amount of virus in the presence of the serially diluted NNRTI. Control wells with no drug and uninfected cells are also included.
-
Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Reporter Gene Assay: Uses genetically engineered viruses that express a reporter gene (e.g., luciferase or beta-galactosidase) upon successful infection and replication. The reporter gene activity is then measured.
-
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control (no drug). The IC50 or EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
NNRTI Mechanism of Action
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Experimental Workflow for NNRTI Performance Comparison
The following diagram illustrates a typical workflow for comparing the in vitro performance of different NNRTIs.
Caption: In vitro experimental workflow for comparing the performance of NNRTIs.
Safety Operating Guide
Essential Safety and Disposal Procedures for L-662583
Disclaimer: This information is based on general laboratory chemical waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.
I. Immediate Safety Precautions and Spill Response
Personal Protective Equipment (PPE) is the first line of defense when handling L-662583.
| PPE Category | Specific Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosolization. |
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
II. Proper Disposal Procedures for this compound
Disposal of this compound and its containers must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Store the this compound waste separately from incompatible materials. As a general precaution, avoid mixing with strong oxidizing agents, acids, or bases.
-
Keep solid and liquid waste streams separate.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the CAS number ("119731-75-8"), the approximate quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Empty Container Disposal:
-
Empty containers that once held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your local EHS guidelines as the primary source of information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
